Lanicemine-d5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
203.29 g/mol |
IUPAC Name |
(1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1/i1D,2D,3D,6D,7D |
InChI Key |
FWUQWDCOOWEXRY-LSFNQILDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CC2=CC=CC=N2)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)N |
Origin of Product |
United States |
Foundational & Exploratory
Lanicemine-d5: A Technical Overview of its Mechanism of Action as a Low-Trapping NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanicemine (AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has been a subject of significant interest for its potential rapid-acting antidepressant effects with a favorable side-effect profile compared to ketamine. This technical guide provides an in-depth analysis of the mechanism of action of Lanicemine, with the "d5" designation referring to a deuterated variant often used in research settings. The core mechanism is centered on its interaction with the NMDA receptor, a key player in glutamatergic neurotransmission. This document summarizes its binding kinetics, downstream signaling effects, pharmacokinetic properties, and methodologies from key experimental studies. While the development of Lanicemine was discontinued, a thorough understanding of its pharmacological profile remains valuable for the ongoing development of novel glutamatergic modulators for neuropsychiatric disorders.
Introduction
Major Depressive Disorder (MDD) is a debilitating condition with a significant unmet medical need for rapid-acting and effective treatments. Traditional monoaminergic antidepressants often have a delayed onset of action and limited efficacy in a substantial portion of patients. The discovery of the rapid antidepressant effects of the NMDA receptor antagonist ketamine has opened new avenues for drug development, focusing on the glutamatergic system.
Lanicemine emerged as a second-generation NMDA receptor antagonist designed to retain the therapeutic benefits of ketamine while minimizing its psychotomimetic and dissociative side effects.[1][2] It is classified as a low-trapping, non-selective, voltage-dependent NMDA channel blocker.[3] This guide will delve into the molecular and cellular mechanisms underpinning Lanicemine's pharmacological activity.
Mechanism of Action: NMDA Receptor Antagonism
The primary mechanism of action of Lanicemine is its interaction with the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.
Binding Site and Kinetics
Lanicemine acts as an uncompetitive antagonist, binding within the ion channel pore of the NMDA receptor.[3] This binding is voltage-dependent and requires the channel to be in an open state, meaning both glutamate and a co-agonist (glycine or D-serine) must be bound to the receptor, and the cell membrane must be depolarized.
A key feature of Lanicemine is its "low-trapping" nature. Compared to high-trapping channel blockers like ketamine, Lanicemine has a faster dissociation rate from the channel.[3][4] This means it blocks the channel for a shorter duration, which is hypothesized to contribute to its reduced psychotomimetic side effects.[1]
dot
References
An In-depth Technical Guide to the Structure and Application of Lanicemine-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Lanicemine-d5, a deuterated isotopologue of the N-methyl-D-aspartate (NMDA) receptor antagonist Lanicemine. It covers the core chemical structure, its application as an internal standard in quantitative analysis, relevant pharmacological pathways, and detailed experimental methodologies.
Core Chemical Structure: Lanicemine and this compound
Lanicemine, known chemically as (1S)-1-phenyl-2-pyridin-2-ylethanamine, is a low-trapping NMDA receptor antagonist.[1][2] Its deuterated analogue, this compound, is critical for bioanalytical studies, where it serves as an ideal internal standard for mass spectrometry-based quantification.
The "-d5" designation indicates that five hydrogen atoms on the phenyl ring of the Lanicemine molecule have been replaced by deuterium atoms. This substitution is crucial as it minimally alters the chemical properties while significantly increasing the molecular mass, allowing for clear differentiation from the non-deuterated analyte in a mass spectrometer.[3]
Structural Comparison
The key structural difference lies in the isotopic composition of the phenyl group. This strategic placement of deuterium ensures that the molecule's chromatographic behavior and ionization efficiency are nearly identical to the parent compound, while being metabolically stable.
| Property | Lanicemine | This compound |
| IUPAC Name | (1S)-1-phenyl-2-pyridin-2-ylethanamine[2] | (1S)-1-(phenyl-d5)-2-(pyridin-2-yl)ethanamine |
| Molecular Formula | C₁₃H₁₄N₂[2] | C₁₃H₉D₅N₂ |
| Molar Mass | 198.27 g/mol [] | Approx. 203.30 g/mol |
| CAS Number | 153322-05-5[] | Not widely assigned (specific to manufacturer) |
| Stereochemistry | (S)-enantiomer | (S)-enantiomer |
Mechanism of Action: NMDA Receptor Antagonism
Lanicemine functions as a low-trapping, non-selective NMDA receptor channel blocker.[5][6] The NMDA receptor is a glutamate-gated ion channel pivotal to synaptic plasticity and neurotransmission. Its overactivation can lead to excitotoxicity, while modulation is a key strategy in treating depression and other neurological disorders.
Lanicemine binds within the ion channel pore, obstructing the influx of Ca²⁺ and Na⁺ ions that would typically occur upon co-activation by glutamate and a co-agonist like glycine or D-serine. This blockade modulates downstream signaling cascades, which is believed to be the basis of its antidepressant effects.
Quantitative Analysis and Experimental Protocols
This compound is indispensable for the accurate quantification of Lanicemine in biological matrices such as plasma, serum, or urine, primarily through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The stable isotope-labeled internal standard (SIL-IS) compensates for variability during sample preparation, chromatography, and ionization.
Representative LC-MS/MS Protocol
This protocol describes a typical method for the quantitative analysis of Lanicemine in human plasma.
1. Materials and Reagents:
-
Lanicemine analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Human plasma (K₂EDTA)
-
Deionized water
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lanicemine and this compound in methanol.
-
Calibration Standards & Quality Controls (QCs): Serially dilute the Lanicemine stock solution with a 50:50 ACN:water mixture to prepare working solutions. Spike these into blank human plasma to create calibration standards (e.g., 1-1000 ng/mL) and QCs (low, mid, high concentrations).
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in ACN.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the Internal Standard Working Solution.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Dilute with 100 µL of deionized water containing 0.1% formic acid.
4. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system (e.g., Waters Acquity, Shimadzu Nexera).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Equilibrate at 5% B
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions (example):
-
Lanicemine: Q1 199.1 -> Q3 106.1
-
This compound: Q1 204.1 -> Q3 111.1
-
5. Data Analysis:
-
Quantify Lanicemine by calculating the peak area ratio of the analyte to the internal standard (Lanicemine / this compound).
-
Generate a calibration curve using a weighted (1/x²) linear regression of the calibrator peak area ratios versus their nominal concentrations.
-
Determine the concentration of unknown samples from the calibration curve.
Summary of Quantitative Data
Lanicemine has been evaluated in several clinical trials for major depressive disorder (MDD). The data below summarizes key pharmacokinetic parameters and efficacy outcomes from these studies.
Pharmacokinetic Parameters
The pharmacokinetics of Lanicemine were assessed in healthy subjects and patients with MDD following intravenous infusion.[1][5]
| Parameter | Value | Description |
| Plasma Clearance (CL) | 8.1 - 8.3 L/h | Rate of drug removal from plasma.[1][5] |
| Volume of Distribution (Vss) | 122.0 L | Apparent volume into which the drug distributes.[1] |
| Terminal Half-Life (t½) | 10.4 - 16 h | Time for plasma concentration to decrease by 50%.[1][5] |
| Primary Route of Excretion | Renal (Urine) | ~94% of the dose recovered in urine.[5] |
Clinical Efficacy Data (MDD)
Efficacy was primarily measured by the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
| Study / Dose Group | N (Patients) | Baseline MADRS (Mean) | Change from Baseline (LSM*) | P-value vs. Placebo | Reference |
| Study 1 (Week 3) | |||||
| Placebo | 50 | ~32.5 | -8.9 | - | [7] |
| Lanicemine 100 mg | 51 | ~32.5 | -14.4 | 0.006 | [7] |
| Lanicemine 150 mg | 51 | ~32.5 | -13.7 | 0.019 | [7] |
| Study 2 (Week 6) | |||||
| Placebo | 102 | ~31.0 | -11.9 | - | [8][9] |
| Lanicemine 50 mg | 100 | ~31.2 | -12.4 | NS | [8][9] |
| Lanicemine 100 mg | 100 | ~31.5 | -13.3 | NS | [8][9] |
*LSM: Least Squares Mean **NS: Not Significant. This study did not meet its primary endpoint.[8]
References
- 1. Effect of multiple intravenous doses of lanicemine (AZD6765) on the pharmacokinetics of midazolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanicemine - Wikipedia [en.wikipedia.org]
- 3. This compound | Benchchem [benchchem.com]
- 5. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Lanicemine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Lanicemine-d5, a deuterated analog of the N-methyl-D-aspartate (NMDA) receptor antagonist Lanicemine. Due to its utility as an internal standard in quantitative bioanalytical assays, a thorough understanding of its preparation and analytical profile is crucial for researchers in drug metabolism, pharmacokinetics, and clinical trial sample analysis.
Introduction to Lanicemine and its Deuterated Analog
Lanicemine, chemically known as (1S)-1-phenyl-2-(pyridin-2-yl)ethanamine, is a low-trapping NMDA receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1][2] Unlike other NMDA receptor antagonists such as ketamine, Lanicemine was developed to have a reduced incidence of psychotomimetic side effects.[1]
This compound is the deuterium-labeled version of Lanicemine, with five deuterium atoms incorporated into the phenyl ring. Its chemical formula is C₁₃H₉D₅N₂.[3] This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Lanicemine in biological matrices.[3] The near-identical physicochemical properties of this compound to the parent compound ensure similar behavior during sample extraction and chromatographic separation, while its distinct mass allows for separate detection by the mass spectrometer, enabling accurate and precise quantification.[3]
Proposed Synthesis of this compound
A detailed, publicly available synthesis protocol for this compound is not available. However, based on the known synthesis of Lanicemine and general methods for the deuteration of aromatic compounds, a plausible synthetic route can be devised. The synthesis would likely involve the preparation of a deuterated precursor followed by a multi-step synthesis to yield the final product.
A potential synthetic pathway is outlined below. This proposed method starts with the deuteration of a commercially available starting material, benzaldehyde, followed by a reaction sequence analogous to that described for the synthesis of non-deuterated Lanicemine.
Experimental Protocol: Proposed Synthesis
Step 1: Deuteration of Benzaldehyde to form Benzaldehyde-d5
A common method for the deuteration of aromatic compounds is through acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source, such as deuterated water (D₂O).
-
Materials: Benzaldehyde, Deuterium oxide (D₂O, 99.9 atom % D), strong acid catalyst (e.g., deuterated sulfuric acid, D₂SO₄), anhydrous solvent (e.g., dioxane).
-
Procedure:
-
To a solution of benzaldehyde in an anhydrous solvent, add a stoichiometric excess of D₂O and a catalytic amount of a strong deuterated acid.
-
The reaction mixture is heated under reflux for an extended period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange on the aromatic ring. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.
-
Upon completion, the reaction mixture is cooled, and the organic layer is separated.
-
The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield benzaldehyde-d5.
-
Purification can be achieved by distillation or column chromatography.
-
Step 2: Synthesis of (S)-alpha-phenyl-d5-2-pyridineethanamine (this compound)
The synthesis of the final compound can be adapted from methods used for the synthesis of (S)-alpha-phenyl-2-pyridineethanamine. A possible route involves the reaction of 2-picoline with benzaldehyde-d5, followed by the introduction of the amine group and chiral resolution.
-
Materials: Benzaldehyde-d5, 2-picoline, a strong base (e.g., n-butyllithium), a suitable aminating agent, and a chiral resolving agent (e.g., (S)-mandelic acid).
-
Procedure:
-
2-picoline is deprotonated with a strong base like n-butyllithium at low temperature to form the corresponding anion.
-
This anion is then reacted with benzaldehyde-d5 in an appropriate solvent (e.g., tetrahydrofuran) to form a deuterated alcohol intermediate.
-
The alcohol is then converted to the corresponding amine. This can be achieved through various methods, such as conversion to a leaving group followed by reaction with an ammonia source or through a Ritter reaction followed by hydrolysis.
-
The resulting racemic mixture of the amine is then resolved using a chiral resolving agent like (S)-mandelic acid to isolate the desired (S)-enantiomer, this compound. The diastereomeric salts are separated by fractional crystallization, and the desired enantiomer is liberated by treatment with a base.
-
The final product is purified by column chromatography or recrystallization.
-
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are critical for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): This technique is used to confirm the structure of the molecule and to determine the degree of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring should be significantly reduced or absent, confirming successful deuteration. The remaining proton signals (e.g., on the pyridine ring and the ethylamine chain) should be consistent with the expected structure.
-
²H NMR (Deuterium NMR): This is a direct method to observe the incorporated deuterium atoms. The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuteration on the phenyl ring.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The signals for the deuterated carbons will show a characteristic splitting pattern due to coupling with deuterium (a triplet for a CD group).
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight of this compound and assessing its isotopic purity.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The measured mass should correspond to the calculated exact mass of C₁₃H₉D₅N₂.
-
LC-MS/MS: When used as an internal standard, the multiple reaction monitoring (MRM) transitions for this compound are monitored. A specific precursor ion (the molecular ion, [M+H]⁺) is selected and fragmented, and a specific product ion is detected. This provides high selectivity and sensitivity for quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound.
-
Method: A reversed-phase HPLC method with a suitable C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Detection is usually performed using a UV detector or a mass spectrometer.
-
Purity Assessment: The purity is determined by the percentage of the peak area of the main compound relative to the total peak area in the chromatogram.
Quantitative Data Summary
The following tables summarize the expected and key quantitative data for Lanicemine and this compound.
| Property | Lanicemine | This compound | Reference |
| Molecular Formula | C₁₃H₁₄N₂ | C₁₃H₉D₅N₂ | [1],[3] |
| Molecular Weight | 198.27 g/mol | 203.30 g/mol | [1],[3] |
| IUPAC Name | (1S)-1-Phenyl-2-pyridin-2-ylethanamine | (1S)-1-(Phenyl-d5)-2-(pyridin-2-yl)ethanamine | [1] |
Table 1: General Properties of Lanicemine and this compound.
| Technique | Parameter | Expected Value for this compound |
| ¹H NMR | Phenyl-H signals | Significantly reduced or absent |
| ²H NMR | Phenyl-D signals | Present |
| HRMS ([M+H]⁺) | Exact Mass | ~204.18 |
| HPLC | Purity | >98% |
Table 2: Expected Analytical Characterization Data for this compound.
Signaling Pathway and Experimental Workflow Diagrams
Lanicemine's Mechanism of Action: NMDA Receptor Blockade
Lanicemine exerts its effects by acting as an antagonist at the NMDA receptor, which is a glutamate-gated ion channel.[4] By blocking this channel, Lanicemine modulates glutamatergic neurotransmission, which is implicated in the pathophysiology of depression.
Caption: Lanicemine blocks the NMDA receptor channel, preventing glutamate-mediated calcium influx.
Proposed Synthesis Workflow for this compound
The following diagram illustrates the proposed multi-step synthesis of this compound.
Caption: Proposed synthetic workflow for this compound from benzaldehyde.
Experimental Workflow for Characterization
This diagram outlines the logical flow of experiments to characterize the synthesized this compound.
Caption: Logical workflow for the analytical characterization of synthesized this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. While a definitive, published protocol for its synthesis is not available, the proposed route, based on established chemical principles, offers a robust starting point for its preparation. The outlined characterization methods are essential for ensuring the quality and suitability of this compound for its intended application as an internal standard in demanding bioanalytical studies. For researchers engaged in the development and analysis of Lanicemine, this guide serves as a valuable resource for producing and validating this critical analytical tool.
References
Pharmacological Profile of Lanicemine-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanicemine-d5 is the deuterated isotopologue of Lanicemine (AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. While Lanicemine itself has been investigated for its potential as a rapid-acting antidepressant with a favorable safety profile compared to ketamine, the primary application of this compound appears to be as an internal standard in bioanalytical assays for the quantification of Lanicemine. This is due to the stable isotope label, which allows for its differentiation from the parent compound by mass spectrometry. The core pharmacological characteristics of this compound are presumed to be identical to those of Lanicemine, with potential alterations in its pharmacokinetic profile due to the kinetic isotope effect. This guide provides a comprehensive overview of the known pharmacological properties of Lanicemine, which are expected to be representative of this compound's mechanism of action and receptor interactions.
Introduction
Lanicemine is a non-competitive, voltage-dependent antagonist of the NMDA receptor, binding to a site within the ion channel pore.[1] Unlike ketamine, another NMDA receptor antagonist, Lanicemine is characterized as a "low-trapping" blocker, meaning it has a faster dissociation rate from the channel.[2][3] This property is thought to contribute to its reduced psychotomimetic side effects.[2][4] Development of Lanicemine for treatment-resistant depression was undertaken by AstraZeneca but was ultimately discontinued.[4] this compound, as a deuterated analog, is a valuable tool for pharmacokinetic and metabolism studies of Lanicemine.
Mechanism of Action
Lanicemine exerts its pharmacological effects by modulating glutamatergic neurotransmission. It acts as an antagonist at the NMDA receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate. By binding within the channel pore, Lanicemine blocks the influx of Ca2+ ions, which is a critical step in the receptor's function in synaptic plasticity and neuronal communication.
Signaling Pathway
The antagonistic action of Lanicemine at the NMDA receptor initiates a cascade of downstream signaling events that are believed to underlie its antidepressant effects. A simplified representation of this pathway is provided below.
References
Technical Guide: NMDA Receptor Binding Affinity of Lanicemine
Disclaimer: This technical guide provides an in-depth overview of the N-methyl-D-aspartate (NMDA) receptor binding affinity of Lanicemine (AZD6765). Publicly available, peer-reviewed data specifically for Lanicemine-d5 is not available at this time. Deuterated compounds are primarily utilized to alter metabolic pathways, and their binding affinity to the primary pharmacological target is generally considered to be comparable to the parent, non-deuterated compound. Therefore, the data presented herein for Lanicemine is expected to be representative of this compound's binding characteristics.
Introduction to Lanicemine
Lanicemine, also known as AZD6765, is a low-trapping, non-selective, and voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] It functions as an uncompetitive channel blocker, binding to a site within the receptor's ion channel pore.[2][4] Investigated for its potential as a rapid-acting antidepressant, Lanicemine was noted for producing antidepressant effects with minimal psychotomimetic side effects typically associated with other NMDA receptor antagonists like ketamine.[3][5] Its mechanism involves modulating glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory.[6][7]
Quantitative Binding Affinity Data
The binding affinity of Lanicemine for the NMDA receptor has been quantified through various in-vitro assays. The key metrics, inhibitor constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀), are summarized below.
| Parameter | Value (μM) | Cell/System Type | Reference |
| Binding Affinity (Kᵢ) | 0.56 - 2.1 | NMDA Receptor | [1][2][5] |
| 10.67 | NMDA Receptor | [8] | |
| IC₅₀ | 4 - 7 | Chinese Hamster Ovary (CHO) Cells | [1][5] |
| 6.4 | Xenopus Oocytes | [1][5] |
Note: The discrepancy in reported Kᵢ values may arise from variations in experimental conditions, such as radioligand choice, buffer composition, and tissue preparation.
Experimental Protocols: Radioligand Binding Assay
The determination of Lanicemine's binding affinity for the NMDA receptor is typically achieved through a competitive radioligand binding assay. The following protocol is a generalized representation based on methods cited for NMDA receptor antagonists.[8][9]
Objective: To determine the binding affinity (Kᵢ) of Lanicemine by measuring its ability to displace a radiolabeled ligand from the NMDA receptor channel binding site.
Materials:
-
Test Compound: Lanicemine
-
Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker)
-
Tissue Preparation: Rat or mouse brain cortical membranes
-
Buffers: Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Agonists (for receptor activation): L-Glutamate and Glycine
-
Non-specific binding control: A high concentration of a non-labeled channel blocker (e.g., unlabeled MK-801 or Phencyclidine)
-
Instrumentation: Scintillation counter, filtration apparatus
Methodology:
-
Membrane Preparation:
-
Cerebral cortices are dissected from rodents and homogenized in an ice-cold buffer.
-
The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands.
-
The final pellet containing the membrane fraction is resuspended in the assay buffer to a specific protein concentration.
-
-
Assay Setup:
-
A series of tubes is prepared, each containing the membrane preparation, a fixed concentration of [³H]MK-801, and saturating concentrations of glutamate and glycine to ensure the receptor channel is in an open state.
-
Varying concentrations of the test compound (Lanicemine) are added to the tubes to generate a competition curve.
-
Control tubes are included to measure total binding (no competitor) and non-specific binding (excess unlabeled antagonist).
-
-
Incubation:
-
The reaction mixtures are incubated at a controlled temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.
-
-
Termination and Filtration:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove any remaining unbound ligand.
-
-
Quantification:
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the Lanicemine concentration.
-
The IC₅₀ value (the concentration of Lanicemine that inhibits 50% of the specific binding of [³H]MK-801) is determined from the resulting sigmoidal curve.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[8]
-
Visualizations: Signaling Pathway and Experimental Workflow
The following diagram illustrates the central role of the NMDA receptor in glutamatergic signaling and the mechanism of channel block by antagonists like Lanicemine.
This diagram outlines the key steps involved in a competitive binding assay to determine the affinity of a test compound for the NMDA receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Lanicemine - Wikipedia [en.wikipedia.org]
- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors [mdpi.com]
- 8. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]
- 9. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
In Vitro Profile of Lanicemine-d5: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the in vitro pharmacological data for Lanicemine. Due to a lack of specific in vitro studies on its deuterated analog, Lanicemine-d5, the data for the parent compound is presented as a scientifically justified proxy. The primary purpose of deuteration in this compound is to alter its in vivo pharmacokinetic properties, a factor not relevant to in vitro receptor binding and functional assays. This compound is primarily utilized as an internal standard in analytical chemistry for the quantification of Lanicemine.[1]
Executive Summary
Lanicemine is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential therapeutic effects.[2][3] This technical guide provides a comprehensive overview of the in vitro studies characterizing the pharmacological properties of Lanicemine, which are presumed to be representative of this compound. The guide details the binding affinity and functional potency of Lanicemine at the NMDA receptor, outlines the experimental protocols used for its characterization, and explores the downstream signaling pathways it modulates. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Quantitative In Vitro Pharmacology of Lanicemine
The in vitro activity of Lanicemine has been primarily characterized by its binding affinity (Ki) and functional inhibition (IC50) of the NMDA receptor. These studies have been conducted in various recombinant and native systems.
Table 1: NMDA Receptor Binding Affinity of Lanicemine
| Assay Type | Ligand | Tissue/Cell Source | Ki (μM) | Reference |
| Radioligand Binding | [3H]MK-801 | Rat brain membranes | 0.56-2.1 | [4][5][6] |
| Radioligand Binding | [3H]MK-801 | Not Specified | 10.67 | [7] |
Table 2: Functional Inhibitory Potency of Lanicemine at the NMDA Receptor
| Assay Type | Cell Type | Measurement | IC50 (μM) | Reference |
| Electrophysiology | Xenopus oocytes | NMDA-evoked currents | 6.4 | [4][5] |
| Electrophysiology | Chinese Hamster Ovary (CHO) cells | NMDA-evoked currents | 4-7 | [4][5][6] |
| Electrophysiology | Mouse brain slices (mPFC) | NMDA current attenuation | ~2 | [7] |
Experimental Protocols for In Vitro Characterization
This section details the methodologies employed in the key in vitro experiments to characterize the interaction of Lanicemine with the NMDA receptor.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Lanicemine for the NMDA receptor ion channel.
Methodology:
-
Preparation of Membranes: Brain tissue (e.g., rat cerebral cortex) is homogenized in an ice-cold buffer (e.g., 10 mM HEPES, pH 7.4, containing 1 mM EDTA). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
Binding Reaction: A specific concentration of the radioligand, typically [3H]MK-801, is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Lanicemine). The incubation is carried out at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 180 minutes).[8]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NMDA receptor channel blocker (e.g., 10 μM MK-801).[8] Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) for Lanicemine is calculated from the IC50 value (the concentration of Lanicemine that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the functional inhibition of NMDA receptor-mediated currents by Lanicemine.
Methodology:
-
Cell Preparation: The assay can be performed on cells heterologously expressing NMDA receptors (e.g., Xenopus oocytes or CHO cells) or on neurons in acute brain slices.[4][5][7] For brain slices, the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices are prepared using a vibratome and allowed to recover.
-
Recording Setup: A glass micropipette with a small tip diameter is filled with an intracellular solution and used to form a high-resistance seal with the membrane of a single cell. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of transmembrane currents.
-
Solutions: The standard extracellular solution (aCSF) contains physiological concentrations of ions. The intracellular solution in the pipette contains ions that mimic the intracellular environment. To isolate NMDA receptor currents, antagonists for other ion channels (e.g., AMPA/kainate receptors) are often added to the aCSF.
-
Current Measurement: NMDA receptor-mediated currents are evoked by the application of NMDA and its co-agonist, glycine. The currents are recorded before and after the application of different concentrations of Lanicemine.
-
Data Analysis: The inhibitory effect of Lanicemine is quantified by measuring the reduction in the amplitude of the NMDA-evoked current. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Calcium Imaging Assay
Objective: To assess the effect of Lanicemine on NMDA receptor-mediated calcium influx.
Methodology:
-
Cell Culture and Loading: Cells expressing NMDA receptors (e.g., primary cortical neurons or HEK293 cells) are cultured on glass coverslips. The cells are then loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation.
-
Imaging Setup: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a camera.
-
Stimulation and Recording: Cells are perfused with a physiological saline solution. NMDA receptor-mediated calcium influx is triggered by the application of NMDA and glycine. Changes in intracellular calcium concentration are recorded as changes in the fluorescence intensity of the indicator dye over time.
-
Compound Application: The effect of Lanicemine is assessed by pre-incubating the cells with the compound before NMDA stimulation or by co-applying it with the agonists.
-
Data Analysis: The fluorescence signals are analyzed to quantify the peak and duration of the calcium response. The inhibitory effect of Lanicemine is determined by comparing the calcium response in the presence and absence of the compound.
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Cascade
Lanicemine, as an NMDA receptor antagonist, is expected to modulate downstream signaling pathways that are crucial for synaptic plasticity and cellular function. Blockade of the NMDA receptor by Lanicemine inhibits the influx of Ca2+, which in turn affects a cascade of intracellular events. Notably, NMDA receptor signaling has been linked to the activation of the Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR) pathways, which are implicated in the regulation of protein synthesis and synaptic plasticity.[9][10][11][12]
Caption: Simplified NMDA receptor signaling pathway modulated by this compound.
General Workflow for In Vitro Characterization
The in vitro characterization of a compound like this compound typically follows a hierarchical approach, starting from receptor binding assays to more complex functional and cellular assays.
Caption: A typical experimental workflow for the in vitro characterization of an NMDA receptor modulator.
Synthesis and Characterization of this compound
This compound is the deuterated analog of Lanicemine. While specific synthesis protocols are proprietary, the general approach involves the use of deuterated reagents in the synthesis of the parent molecule.
Characterization:
The successful synthesis and purity of this compound are confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the overall chemical structure. ²H (Deuterium) NMR is specifically used to verify the location and extent of deuterium incorporation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of this compound, which will be higher than that of Lanicemine due to the presence of deuterium atoms. This technique also helps in elucidating the fragmentation pattern, which is crucial for its use as an internal standard in LC-MS/MS methods.[1]
Conclusion
The in vitro pharmacological profile of Lanicemine, serving as a proxy for this compound, demonstrates its activity as a low-to-moderate affinity, non-selective NMDA receptor channel blocker. The methodologies outlined in this guide, including radioligand binding assays, electrophysiological recordings, and calcium imaging, provide a robust framework for the in vitro characterization of such compounds. The modulation of downstream signaling pathways, including the mTOR and BDNF pathways, highlights the potential molecular mechanisms underlying its physiological effects. This technical guide provides researchers and drug development professionals with a comprehensive understanding of the in vitro properties of Lanicemine and the experimental approaches to study similar NMDA receptor modulators.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Lanicemine - Wikipedia [en.wikipedia.org]
- 3. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Lanicemine-d5 for Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been a subject of significant interest in neuroscience research, particularly for its potential as a rapid-acting antidepressant.[1][2] Unlike the archetypal NMDA antagonist ketamine, lanicemine was developed to achieve antidepressant effects with a reduced risk of psychotomimetic and dissociative side effects.[2][3] While clinical development by AstraZeneca was terminated after it failed to meet primary endpoints in later-phase trials, the study of lanicemine continues to provide valuable insights into the glutamatergic system's role in mood disorders.[1][4]
This technical guide focuses on the application of Lanicemine and its deuterated analogue, Lanicemine-d5, in a research context. The incorporation of deuterium atoms (this compound) serves two primary functions in drug development and research:
-
As a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is an ideal internal standard for the highly accurate and precise quantification of lanicemine in biological samples (e.g., plasma, tissue) using liquid chromatography-mass spectrometry (LC-MS/MS).[5] Its near-identical chemical properties ensure it behaves like the unlabeled drug during sample preparation and analysis, allowing for precise correction of experimental variability.[5]
-
To Confer Potential Therapeutic Advantages: Deuteration can alter a drug's metabolic profile due to the kinetic isotope effect—the carbon-deuterium bond is stronger than the carbon-hydrogen bond.[6][7] This can lead to slower metabolism, increased half-life, improved bioavailability, and reduced formation of potentially toxic metabolites.[3][6] While not clinically developed for this purpose, these principles form a basis for hypothetical improvements in the pharmacokinetic profile of lanicemine.
This document provides a comprehensive overview of lanicemine's mechanism of action, quantitative data from key studies, detailed experimental protocols, and relevant signaling pathways to support its use in neuroscience research.
Mechanism of Action
Lanicemine is a non-selective, voltage-dependent NMDA receptor channel blocker.[8] It binds within the channel pore, physically obstructing the flow of cations like Ca²⁺.[9] Its key distinguishing feature is its "low-trapping" nature and fast off-rate.[8][9] This means it unbinds from the channel more readily than ketamine, a property hypothesized to reduce the incidence of dissociative and psychotomimetic side effects.[3][10]
The antidepressant mechanism is thought to involve the preferential blockade of NMDA receptors on tonically active GABAergic interneurons. This disinhibition leads to a surge of glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[9] This surge is linked to downstream signaling cascades that promote neuroplasticity, including the synthesis of synaptic proteins like synapsin I and neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF).[11] A measurable outcome of this cortical disinhibition is an increase in gamma-band oscillations on electroencephalography (EEG), a key translational biomarker used in both preclinical and clinical studies.[3][9]
Quantitative Pharmacological and Clinical Data
The following tables summarize key quantitative data from in-vitro, preclinical, and clinical studies of Lanicemine.
Table 1: In-Vitro Receptor Binding and Potency
| Parameter | Value | Cell/System | Reference |
|---|---|---|---|
| Ki (NMDA Receptor) | 0.56 - 2.1 µM | N/A | [5][8][12] |
| IC₅₀ | 4 - 7 µM | CHO Cells | [5][8][12] |
| IC₅₀ | 6.4 µM | Xenopus Oocytes | [5][12] |
| Channel Trapping | 54% | In-vitro assay |[8][10] |
Table 2: Clinical Efficacy in Major Depressive Disorder (MDD)
| Study Identifier | Treatment Arms | Primary Endpoint | Result | Reference |
|---|---|---|---|---|
| Phase IIB (Study 9) | Lanicemine 100 mg (n=52) | Change in MADRS score from baseline at Week 3 | -5.5 point difference vs. placebo (p=0.006) | [3][6] |
| Lanicemine 150 mg (n=50) | -4.8 point difference vs. placebo (p=0.019) | [3] | ||
| Placebo (n=50) | [3] | |||
| Phase IIB (Study 31) | Lanicemine 50 mg | Change in MADRS score from baseline at Week 6 | No significant difference vs. placebo | [7][] |
| Lanicemine 100 mg | No significant difference vs. placebo | [7][] |
| | Placebo | | |[7][] |
Table 3: Adverse Events in Human Studies
| Study Population | Adverse Event | Lanicemine (100-150 mg) | Ketamine (0.5 mg/kg) | Placebo | Reference |
|---|---|---|---|---|---|
| Healthy Volunteers | Dissociative Symptoms (CADSS) | Not significantly increased vs. placebo | Significantly increased vs. placebo | - | [3] |
| Feeling Abnormal/Disinhibition/Illusion | 11% (150 mg dose) | 24% | - | [3] |
| MDD Patients | Dizziness (most common) | 33-50% | N/A | 12% |[6] |
Experimental Protocols
Protocol 1: Human Quantitative Electroencephalography (qEEG) Study
This protocol is based on a crossover study designed to compare the neurophysiological effects of lanicemine and ketamine.[3]
-
Objective: To assess and compare the effects of lanicemine and ketamine on cortical activity using qEEG in healthy volunteers.
-
Study Design: Randomized, double-blind, placebo-controlled, four-way crossover study. A washout period of at least 7 days is required between study periods.[3]
-
Participants: Healthy male subjects, aged 30-45 years, with a Body Mass Index (BMI) of 18-30 kg/m ². Participants should be non-smokers for at least 4 weeks.[3]
-
Treatment Arms:
-
Lanicemine 75 mg, intravenous (IV) infusion over 60 minutes.
-
Lanicemine 150 mg, IV infusion over 60 minutes.
-
Ketamine 0.5 mg/kg, IV infusion over 60 minutes.
-
Placebo (0.9% saline), IV infusion over 60 minutes.
-
-
Methodology:
-
EEG Setup: Scalp electrodes are placed according to the international 10-20 system (minimum of 28 channels).
-
Baseline Recording: A pre-dose EEG recording is taken.
-
Drug Administration: The assigned study drug is administered via a controlled IV infusion over 60 minutes.
-
Post-Infusion Recordings: qEEG is assessed at multiple time points after the start of the infusion (e.g., 15, 60, 75, 180, and 480 minutes).[3]
-
Data Analysis: EEG data is subjected to a fast Fourier transform. Power spectral density is computed, and changes in frequency bands (especially gamma, ~40 Hz) are analyzed relative to the pre-dosing baseline.
-
-
Outcome Measures:
-
Primary: Change in relative gamma-band EEG magnitude.
-
Secondary: Clinician-Administered Dissociative States Scale (CADSS) scores, Brief Psychiatric Rating Scale (BPRS), vital signs.[3]
-
Protocol 2: Preclinical Antidepressant-Like Activity in Rodents (Tail Suspension Test)
This protocol is adapted from studies evaluating the potentiation of antidepressant-like effects.[10][11]
-
Objective: To assess the antidepressant-like activity of lanicemine alone or in combination with other compounds in mice.
-
Study Design: Randomized, controlled experiment.
-
Animals: Male C57BL/6J mice, 7 weeks old.[14] Animals are housed under standard laboratory conditions.
-
Treatment Arms:
-
Vehicle control (0.9% NaCl), intraperitoneal (i.p.) injection.
-
Lanicemine (e.g., 2 mg/kg or 10 mg/kg), i.p. injection.
-
Other compounds of interest (e.g., Hyperforin).
-
Combination of Lanicemine and other compounds.
-
-
Methodology:
-
Drug Administration: Administer the assigned treatment via i.p. injection at a defined time before the test (e.g., 90 minutes).[10]
-
Tail Suspension Test (TST):
-
Individually suspend each mouse by its tail using adhesive tape, placed approximately 1 cm from the tip.
-
The suspension point should be high enough to prevent the mouse from touching any surfaces.
-
Record the session (typically 6 minutes) using a video camera.
-
An observer, blind to the treatment groups, scores the total duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.
-
-
-
Outcome Measures:
-
Primary: Total time (in seconds) spent immobile. A significant reduction in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.
-
Secondary: Locomotor activity can be assessed in a separate test to rule out confounding effects of hyperactivity.
-
Signaling Pathways and Visualizations
The following diagrams, generated using DOT language, illustrate key concepts related to Lanicemine.
Caption: Proposed mechanism of action for Lanicemine at the glutamatergic synapse.
Caption: Experimental workflow for a Phase IIB clinical trial of Lanicemine.
Caption: Logical comparison of Lanicemine and Ketamine properties and effects.
References
- 1. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanicemine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. lanicemine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | Benchchem [benchchem.com]
- 6. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 7. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Neurophysiological and Clinical Effects of the NMDA Receptor Antagonist Lanicemine (BHV-5500) in PTSD: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. openalex.org [openalex.org]
- 12. medchemexpress.com [medchemexpress.com]
- 14. lumiprobe.com [lumiprobe.com]
Preclinical Profile of Lanicemine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research findings for lanicemine (formerly AZD6765), a low-trapping N-methyl-D-aspartate receptor (NMDAR) channel blocker. The data presented herein summarizes its pharmacological profile, mechanism of action, and effects in various preclinical models, offering critical insights for researchers in the field of glutamatergic modulation for neuropsychiatric disorders.
Pharmacological Profile
Lanicemine is an NMDAR antagonist that exhibits a distinct pharmacological profile compared to other channel blockers like ketamine. Its key characteristic is its low-trapping nature, which is hypothesized to contribute to a wider therapeutic window with reduced psychotomimetic side effects.
In Vitro Binding and Functional Data
Preclinical in vitro studies have characterized the binding affinity and channel-blocking properties of lanicemine. These studies highlight its interaction with the NMDA receptor channel pore.
| Assay | Ketamine | Lanicemine | Reference |
| Binding (Ki) | 0.15 µM | Not explicitly quantified in the provided text, but described as "low-to-moderate affinity" | [1] |
| NMDA Channel Trapping | 86% | 54% | [1][2] |
Experimental Protocol: NMDA Channel Trapping Assay
The trapping of lanicemine within the NMDA channel was assessed and compared to ketamine. This was likely determined using electrophysiological patch-clamp techniques on cells expressing NMDA receptors. The protocol would involve the following general steps:
-
Whole-cell voltage-clamp recordings are performed on neurons or recombinant cells expressing NMDARs.
-
The NMDA receptors are activated by the application of glutamate and a co-agonist like glycine.
-
Lanicemine or ketamine is applied in the presence of the agonists to allow the drug to enter and block the open channel.
-
After the channel is blocked, the agonists are washed out, which closes the channel gate.
-
The agonists are then reapplied. The degree of block that persists upon this reapplication of agonists indicates the extent to which the drug was "trapped" within the channel during the closed state. A lower percentage indicates that the drug can more easily dissociate from the closed channel, a characteristic of low-trapping blockers.[1]
Preclinical Efficacy and Behavioral Studies
Lanicemine has been evaluated in rodent models to determine its antidepressant-like effects and to differentiate its behavioral profile from that of ketamine.
Antidepressant-like Activity in Mice
Studies in mice have demonstrated that lanicemine, particularly when combined with other agents, can produce significant antidepressant-like effects.
| Model | Treatment | Dose | Outcome | Reference |
| Tail Suspension Test (TST) - Naïve Mice | Lanicemine | 10 mg/kg | Active (reduced immobility) | [3] |
| Tail Suspension Test (TST) - Naïve Mice | Lanicemine + Hyperforin | 2 mg/kg + 1 mg/kg (non-active doses alone) | Active (reduced immobility) | [4] |
| Tail Suspension Test (TST) - Naïve Mice | Lanicemine + Hyperforin | 10 mg/kg + 2.5 mg/kg (active doses) | Sustained antidepressant effect at 72 hours | [3][4] |
| Chronic Corticosterone-Treated Mice | Lanicemine + Hyperforin | 10 mg/kg + 2.5 mg/kg | Active (reduced immobility) | [4] |
| Chronic Restraint Stress + Zinc-Deficient Diet | Lanicemine + Hyperforin | Not specified | Restored behavioral deficits | [5] |
Experimental Protocol: Tail Suspension Test (TST)
The TST is a widely used behavioral assay to screen for potential antidepressant drugs in rodents.
-
Animals: Male mice are typically used.
-
Apparatus: The apparatus consists of a box open on one side, with a hook or ledge at the top from which the mouse can be suspended.
-
Procedure: Mice are suspended by their tails using adhesive tape, placed approximately 1 cm from the tip of the tail. They are suspended for a set period, typically 6 minutes.
-
Data Acquisition: The session is recorded, and the total time the animal remains immobile is measured. Immobility is defined as the absence of any movement except for minor respiratory movements.
-
Interpretation: A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Electrophysiological Studies in Rodents
Quantitative electroencephalography (qEEG) has been employed to compare the central nervous system effects of lanicemine and ketamine in rats. These studies aimed to functionally align the doses of the two compounds based on their impact on brain electrical activity.
Experimental Protocol: Quantitative Electroencephalography (qEEG) in Rats
-
Animals: Male Sprague-Dawley rats were used.
-
Surgical Implantation: Rats were surgically implanted with skull screw electrodes over the frontal and temporal cortices for continuous EEG recording.
-
Behavioral Task: Animals were trained to perform a single-tone operant discrimination task for a food reward to ensure they were in a consistent behavioral state.
-
Drug Administration: Lanicemine (3, 10, or 30 mg/kg), ketamine (1, 3, 10, or 30 mg/kg), or a vehicle control was administered via intraperitoneal injection.
-
EEG Recording: EEG was recorded for a 30-minute baseline period before dosing and for three subsequent 30-minute periods after dosing.
-
Data Analysis: The recorded EEG data was subjected to a fast Fourier transform to compute power density from 1 to 50 Hz. The changes in power in different frequency bands (delta, theta, alpha, beta, and gamma) were analyzed and compared between the pre- and post-dosing periods.[1][2] The goal was to identify doses of lanicemine that produced similar changes in cortical activation (e.g., in the gamma band) as doses of ketamine known to have antidepressant effects.[1]
Mechanism of Action
The primary mechanism of action of lanicemine is the blockade of the NMDAR channel. However, its antidepressant effects are believed to be mediated by downstream signaling cascades that enhance synaptic plasticity.
NMDAR Blockade and Calcium Signaling
As an NMDAR antagonist, lanicemine blocks the influx of Ca²⁺ through the NMDA receptor.[3] Interestingly, in vitro studies have shown that lanicemine can enhance Ca²⁺ influx induced by the TRPC6 channel activator, hyperforin.[3][4] This suggests a complex interplay between different calcium signaling pathways.
Downstream Signaling Pathways
The antidepressant-like effects of lanicemine, particularly in combination with hyperforin, have been linked to the activation of downstream signaling pathways that promote synaptogenesis and neuronal survival. Key molecular changes observed include the enhanced expression of:
-
Synapsin I: A neuronal phosphoprotein that regulates neurotransmitter release.[3][4]
-
GluA1: A subunit of the AMPA receptor, crucial for synaptic plasticity.[3][4]
-
Brain-Derived Neurotrophic Factor (BDNF): A neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity.[4]
The antidepressant-like activity has also been shown to be dependent on the Akt kinase pathway.[4]
Caption: Proposed signaling pathway for Lanicemine's antidepressant effects.
Experimental Workflows
The preclinical evaluation of lanicemine involved a series of in vitro and in vivo experiments to characterize its profile.
Caption: Preclinical experimental workflow for Lanicemine characterization.
References
- 1. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]
- 4. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. boa.unimib.it [boa.unimib.it]
Methodological & Application
Application Notes and Protocols for the Use of Lanicemine-d5 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the quantitative analysis of Lanicemine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Lanicemine-d5 as an internal standard.
Introduction to Lanicemine and the Role of Deuterated Internal Standards
Lanicemine, also known as AZD6765, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1] Accurate quantification of Lanicemine in biological samples such as plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. This compound is chemically identical to Lanicemine, but five of its hydrogen atoms have been replaced with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The key advantage of using a deuterated internal standard is its ability to co-elute chromatographically with the analyte and exhibit similar ionization efficiency and fragmentation behavior. This co-elution and similar behavior effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.
Experimental Protocols
This section details a proposed experimental protocol for the quantification of Lanicemine in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is based on established bioanalytical method development principles and may require optimization for specific laboratory conditions and instrumentation.
Materials and Reagents
-
Lanicemine reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
96-well collection plates
-
HPLC or UPLC vials
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Lanicemine and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Lanicemine stock solution in 50:50 (v/v) methanol:water to create calibration curve standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing proteins from plasma samples.
-
Aliquot 100 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to all wells except for the blank matrix samples (add 20 µL of 50:50 methanol:water to the blank).
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to each well to precipitate the plasma proteins.
-
Vortex the plate for 2 minutes at high speed.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of mobile phase A (see chromatographic conditions below).
-
Vortex briefly and centrifuge before transferring to HPLC or UPLC vials for analysis.
Liquid Chromatography Conditions
A reversed-phase chromatographic separation is suitable for Lanicemine.
-
HPLC/UPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S, or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The exact MRM transitions for Lanicemine and this compound should be determined by infusing the standard solutions into the mass spectrometer to identify the precursor ion and optimize the collision energy for the most abundant and stable product ions. Based on the structure of Lanicemine (a phenylethylamine derivative), a likely fragmentation would involve the loss of the aminomethylpyridine group or cleavage at the benzylic position.
-
Data Presentation
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Lanicemine.
Table 1: Mass Spectrometry Parameters (Proposed)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Lanicemine | 199.1 | To be determined | 200 | To be optimized |
| This compound | 204.1 | To be determined | 200 | To be optimized |
Note: The precursor ion for Lanicemine is calculated based on its molecular weight of 198.27 g/mol ([M+H]⁺ = 199.1). The precursor for this compound assumes deuteration on the phenyl ring ([M+5H+H]⁺ = 204.1). Product ions and collision energies require experimental determination.
Table 2: Chromatographic Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Expected Retention Time | ~1.5 - 2.5 min (to be confirmed) |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Lanicemine in plasma.
Caption: Simplified signaling pathway of Lanicemine's action on the NMDA receptor.
References
Application Notes and Protocols for the Quantification of Lanicemine using Lanicemine-d5 as an Internal Standard by LC-MS
FOR RESEARCH USE ONLY
Introduction
Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Accurate quantification of Lanicemine in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies in drug development. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Lanicemine-d5, is the gold standard in quantitative LC-MS to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[1]
This document provides detailed application notes and protocols for the quantitative analysis of Lanicemine in human plasma using this compound as an internal standard with a validated LC-MS/MS method.
Principle of the Method
This method employs protein precipitation for the extraction of Lanicemine and the internal standard, this compound, from human plasma. The chromatographic separation is achieved on a C18 reverse-phase column with a gradient elution of acetonitrile and water containing formic acid. The detection and quantification are performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The concentration of Lanicemine is determined from the ratio of the peak area of Lanicemine to that of the internal standard, this compound.
Materials and Reagents
-
Lanicemine reference standard
-
This compound internal standard
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Data acquisition and processing software.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Lanicemine and this compound reference standards into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Lanicemine by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike the plasma for the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.
-
Sample Preparation
-
Label microcentrifuge tubes for blanks, calibration standards, quality control samples, and unknown samples.
-
Add 50 µL of blank human plasma to the respective tubes.
-
Spike 50 µL of blank plasma with the appropriate Lanicemine working standard solutions to prepare the calibration curve standards.
-
For all samples (blanks, standards, QCs, and unknowns), add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Lanicemine | 199.1 | 107.1 | 0.05 | 25 | 15 |
| This compound | 204.1 | 112.1 | 0.05 | 25 | 15 |
Note: The exact m/z values, cone voltages, and collision energies may require optimization on the specific instrument used.
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of Lanicemine to this compound against the nominal concentration of Lanicemine. A linear regression with a weighting factor of 1/x² is typically used.
Table 1: Exemplary Calibration Curve Data
| Concentration (ng/mL) | Lanicemine Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 2,500 | 500,000 | 0.005 |
| 5 | 12,600 | 505,000 | 0.025 |
| 10 | 25,500 | 510,000 | 0.050 |
| 50 | 128,000 | 515,000 | 0.249 |
| 100 | 257,000 | 520,000 | 0.494 |
| 500 | 1,290,000 | 525,000 | 2.457 |
| 1000 | 2,600,000 | 530,000 | 4.906 |
Method Validation Summary
The method should be validated according to the FDA or other relevant regulatory guidelines. Key validation parameters are summarized below.
Table 2: Exemplary Method Validation Data
| Parameter | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 98.5 | 8.2 |
| Low QC | 3 | 101.2 | 6.5 |
| Mid QC | 80 | 99.8 | 4.1 |
| High QC | 800 | 102.5 | 3.5 |
Mandatory Visualizations
Caption: Experimental workflow for the extraction of Lanicemine from plasma.
Caption: Principle of internal standard use for accurate quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Lanicemine in human plasma. The use of the deuterated internal standard, this compound, is critical for achieving the high accuracy and precision required for regulated bioanalysis in the context of drug development. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in this field.
References
Application Notes and Protocols for In Vivo Studies Utilizing Lanicemine-d5
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of Lanicemine-d5 in in vivo studies, primarily as an internal standard for the accurate quantification of Lanicemine in biological matrices.
Introduction
Lanicemine (also known as AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. In vivo studies are crucial for understanding its pharmacokinetics (PK) and pharmacodynamics (PD). This compound, a deuterated isotopologue of Lanicemine, serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to Lanicemine, but its increased mass allows for clear differentiation in a mass spectrometer, ensuring accurate and precise quantification of the analyte of interest.
Key Experimental Protocols
1. In Vivo Study Design: Pharmacokinetic Analysis of Lanicemine in Rodents
This protocol outlines a typical pharmacokinetic study of Lanicemine in rats, utilizing this compound as an internal standard for sample analysis.
-
Animal Models: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Dosing: Lanicemine can be administered intravenously (IV) or orally (PO).
-
IV Administration: A typical dose is 1 mg/kg, administered as a bolus injection via the tail vein. The formulation is often Lanicemine dissolved in saline.
-
PO Administration: A common oral dose is 5 mg/kg, administered by gavage. Lanicemine can be formulated in a vehicle such as 0.5% methylcellulose.
-
-
Sample Collection: Blood samples (approximately 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) post-dose into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of each plasma sample, add 10 µL of the internal standard working solution (this compound in methanol, e.g., at 100 ng/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
2. Bioanalytical Method: Quantification of Lanicemine using LC-MS/MS
This section details the parameters for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lanicemine, with this compound as the internal standard.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution is typically used with:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lanicemine: The precursor ion [M+H]+ is m/z 201.1. A typical product ion for monitoring is m/z 145.1.
-
This compound: The precursor ion [M+H]+ is m/z 206.1. The corresponding product ion to monitor would be m/z 150.1.
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and entrance potential should be optimized for the specific instrument being used to maximize the signal for both Lanicemine and this compound.
-
Data Presentation
The quantitative data obtained from the in vivo study and subsequent bioanalysis should be summarized in clear, structured tables.
Table 1: LC-MS/MS Parameters for Lanicemine and this compound
| Parameter | Lanicemine | This compound (Internal Standard) |
| Precursor Ion (m/z) | 201.1 | 206.1 |
| Product Ion (m/z) | 145.1 | 150.1 |
| Dwell Time (ms) | 200 | 200 |
| Collision Energy (eV) | Optimized for instrument | Optimized for instrument |
Table 2: Example Pharmacokinetic Parameters of Lanicemine in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | ~ 800 | ~ 300 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (0-t) (ng*h/mL) | ~ 1200 | ~ 900 |
| Half-life (t1/2) (h) | ~ 2.5 | ~ 3.0 |
| Bioavailability (%) | - | ~ 30 |
Note: The values in Table 2 are hypothetical examples and will vary based on experimental conditions.
Visualizations
Diagram 1: Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study of Lanicemine.
Diagram 2: Role of this compound in Bioanalysis
Application Notes and Protocols for Lanicemine-d5 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and storage of Lanicemine-d5 solutions to ensure their stability and suitability for various research applications. The following guidelines are based on best practices for handling isotopically labeled compounds and information available for the non-deuterated form, Lanicemine.
Introduction
This compound is a deuterated analog of Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. The incorporation of deuterium atoms can alter the metabolic profile of the compound due to the kinetic isotope effect, making this compound a valuable tool in pharmacokinetic and metabolic studies.[1] Proper preparation and storage of this compound solutions are critical for obtaining accurate and reproducible experimental results.
Materials and Equipment
-
This compound (solid form)
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Pipettes and sterile, disposable tips
-
Sterile, tightly sealed vials (e.g., amber glass or polypropylene)
-
Appropriate solvents (see Table 1)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Solution Preparation
The choice of solvent will depend on the intended application (e.g., in vitro vs. in vivo) and the desired concentration. It is crucial to use high-purity, anhydrous solvents to minimize degradation.
The solubility of Lanicemine (non-deuterated) in various solvents is provided below as a reference. It is anticipated that this compound will have similar solubility characteristics.
| Solvent | Solubility (Lanicemine) | Solubility (Lanicemine dihydrochloride) |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | 240 mg/mL |
| Ethanol | 20 mg/mL[2] | Not specified |
| N,N-Dimethylformamide (DMF) | 5 mg/mL[2] | Not specified |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 3 mg/mL[2] | Not specified |
Table 1: Solubility of Lanicemine in Common Solvents.
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
-
Equilibration: Allow the vial of this compound solid to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[3]
-
Weighing: Tare a sterile, dry vial on an analytical balance. Carefully weigh the desired amount of this compound solid into the vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the target concentration of 10 mg/mL.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, use a sonicator or gentle warming (e.g., 37°C water bath) to aid dissolution.[4] Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Store the stock solution as described in the storage section below.
Figure 1: Workflow for preparing a this compound stock solution.
For in vivo experiments, it is often necessary to prepare a more physiologically compatible working solution from the DMSO stock. It is recommended to prepare these solutions fresh on the day of use.[4]
Example: Preparation of a 1 mg/mL working solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Start with Stock: Begin with a previously prepared stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Co-solvent Addition: In a sterile tube, add the required volume of the 10 mg/mL this compound stock solution.
-
Sequentially add the other vehicle components: first PEG300, vortexing to mix, then Tween-80, vortexing again, and finally, add the saline.[4]
-
Final Concentration: The final solution will contain 1 mg/mL of this compound in the desired vehicle.
-
Use Promptly: Use the freshly prepared working solution as soon as possible.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid (Pure Form) | -20°C | ≥ 4 years[2] | Keep tightly sealed and protected from moisture. |
| 4°C | 2 years[3] | For shorter-term storage. | |
| Stock Solution in Solvent | -80°C | Up to 6 months[3][4] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[3][4] | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles. | |
| Aqueous Working Solution | 2-8°C | Same day of use | Prepare fresh before each experiment.[4] If necessary to prepare in advance, filter sterilize with a 0.22 µm filter.[4] |
Table 2: Recommended Storage Conditions for this compound.
Figure 2: Key factors influencing the stability of this compound solutions.
Analytical Methods for Quality Control
To ensure the concentration and purity of prepared solutions, especially for long-term studies, analytical verification is recommended.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection (LC-MS) can be used to determine the concentration and assess the purity of this compound solutions. This method can also be used to monitor for the appearance of degradation products over time in stability studies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structural integrity of this compound, while ²H NMR can verify the position and extent of deuterium incorporation. Deuterated solvents are typically used for NMR analysis to avoid solvent signal interference.[1]
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
References
Application Note: Quantification of Lanicemine-d5 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantification of Lanicemine-d5 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Lanicemine is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential antidepressant effects. This compound, a stable isotope-labeled analog, is a suitable internal standard for the quantification of Lanicemine. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for pharmacokinetic studies, drug monitoring, or other research applications. The method utilizes protein precipitation for sample preparation and reverse-phase chromatography coupled with tandem mass spectrometry for detection.
Introduction
Lanicemine (also known as AZD6765) is a voltage-dependent NMDA receptor channel blocker. Its mechanism of action involves the modulation of glutamatergic neurotransmission. Accurate quantification of Lanicemine and its deuterated analog, this compound, in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. This document provides a comprehensive protocol for the extraction and quantification of this compound in human plasma, which can be adapted for the quantification of Lanicemine using this compound as an internal standard.
Experimental
Materials and Reagents
-
This compound (molecular weight: ~203.3 g/mol )
-
Lanicemine (for use as a non-labeled analyte if required)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
Equipment
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, add 50 µL of human plasma.
-
Add 150 µL of acetonitrile (containing the internal standard if quantifying Lanicemine).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and inject into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization mode (ESI+) with multiple reaction monitoring (MRM). The following are proposed MRM transitions and should be optimized for the specific instrument used.
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Lanicemine 199.3 107.1 100 25 | this compound | 204.3 | 112.1 | 100 | 25 |
Note: The precursor ion for Lanicemine ([M+H]+) is approximately 199.3 Da and for this compound is approximately 204.3 Da. The product ions are proposed based on common fragmentation patterns and should be confirmed and optimized during method development.
Method Validation Parameters (Example Data)
The following table summarizes the expected performance of a validated method for the quantification of Lanicemine using this compound as an internal standard.
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Intra-day Accuracy (%Bias) | ± 10% |
| Inter-day Accuracy (%Bias) | ± 12% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability (Freeze-Thaw, 3 cycles) | Stable |
| Stability (Bench-top, 4 hours) | Stable |
| Stability (Long-term, -80°C, 1 month) | Stable |
Visualizations
Experimental Workflow
Lanicemine Mechanism of Action: NMDA Receptor Signaling Pathway
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for high throughput and selectivity. This method is suitable for a variety of research applications in the field of drug development and neuroscience. It is recommended that the method be fully validated in the end-user's laboratory to ensure its performance for the intended application.
Application Notes and Protocols for Lanicemine-d5 in Rodent Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1][2] Pharmacokinetic (PK) studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) of Lanicemine, providing essential data for dose selection and safety assessment. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification of drug concentrations in biological matrices during these studies. Lanicemine-d5, a deuterated analog of Lanicemine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis due to its chemical and physical similarities to the parent drug.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies of Lanicemine in rodent models.
Key Applications of this compound
-
Internal Standard for Bioanalytical Methods: this compound is the preferred internal standard for the quantification of Lanicemine in plasma, brain, and other tissues from preclinical rodent studies. Its use compensates for variability in sample preparation and matrix effects during LC-MS/MS analysis, ensuring data accuracy and reproducibility.[3][5]
-
Pharmacokinetic Studies: Essential for delineating the pharmacokinetic profile of Lanicemine in various rodent species (e.g., mice, rats).[6]
-
Metabolite Identification: Can be used in conjunction with the non-labeled compound to aid in the structural elucidation of Lanicemine metabolites.
Experimental Protocols
I. Rodent Pharmacokinetic Study Protocol
This protocol outlines a typical pharmacokinetic study in rats. The design can be adapted for mice with appropriate adjustments to dosing volumes and blood sampling techniques.
A. Animal Models
-
Species: Sprague-Dawley or Wistar rats are commonly used.[6]
-
Health Status: Use healthy, male or female rats, with weights appropriate for the study design. Acclimate animals for at least one week before the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the study.
B. Dosing and Administration
-
Dose Formulation: Prepare a clear, sterile dosing solution of Lanicemine in a suitable vehicle (e.g., 0.9% saline).
-
Routes of Administration:
-
Intravenous (IV): Administer via the tail vein for determination of absolute bioavailability and clearance.
-
Oral (PO): Administer via oral gavage to assess oral absorption.
-
-
Dose Level: A typical dose for preclinical studies might be in the range of 1-10 mg/kg.[7]
C. Blood Sample Collection
-
Time Points: Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases. A typical schedule for IV administration could be 0 (pre-dose), 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. For PO administration, time points might include 0, 15, 30, 60, 120, 240, 480, and 1440 minutes.[6]
-
Collection Method: Collect blood (approximately 200 µL per time point) from the jugular vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
II. Bioanalytical Method for Lanicemine Quantification using LC-MS/MS
A. Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins.[8]
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
B. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Lanicemine and this compound. The exact m/z values will need to be determined through infusion and optimization.
-
Hypothetical Lanicemine Transition: Q1: [M+H]+ → Q3: fragment ion
-
Hypothetical this compound Transition: Q1: [M+H]+ (d5) → Q3: fragment ion (d5)
-
-
C. Method Validation
Validate the bioanalytical method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Data Presentation
The following tables represent a hypothetical summary of pharmacokinetic parameters for Lanicemine following a 5 mg/kg dose in rats.
Table 1: Pharmacokinetic Parameters of Lanicemine in Rats (IV Administration)
| Parameter | Units | Mean ± SD |
| Cmax | ng/mL | 1500 ± 250 |
| Tmax | h | 0.08 ± 0.02 |
| AUC(0-t) | ngh/mL | 2500 ± 400 |
| AUC(0-inf) | ngh/mL | 2650 ± 420 |
| t1/2 | h | 2.5 ± 0.5 |
| CL | L/h/kg | 1.9 ± 0.3 |
| Vd | L/kg | 6.8 ± 1.2 |
Table 2: Pharmacokinetic Parameters of Lanicemine in Rats (PO Administration)
| Parameter | Units | Mean ± SD |
| Cmax | ng/mL | 450 ± 120 |
| Tmax | h | 0.5 ± 0.1 |
| AUC(0-t) | ngh/mL | 1300 ± 300 |
| AUC(0-inf) | ngh/mL | 1350 ± 310 |
| t1/2 | h | 2.8 ± 0.6 |
| F (%) | % | 51 ± 10 |
Visualizations
Caption: Experimental workflow for a rodent pharmacokinetic study.
Caption: Bioanalytical sample preparation workflow.
Caption: Simplified mechanism of action of Lanicemine.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Lanicemine in rodent pharmacokinetic studies. The protocols and information provided herein offer a robust framework for researchers to design and execute preclinical studies aimed at characterizing the ADME properties of Lanicemine. Adherence to these methodologies will ensure the generation of high-quality data to support drug development programs.
References
- 1. Lanicemine - Wikipedia [en.wikipedia.org]
- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. texilajournal.com [texilajournal.com]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 7. Combined hyperforin and lanicemine treatment instead of ketamine or imipramine restores behavioral deficits induced by chronic restraint stress and dietary zinc restriction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Lanicemine-d5 in Cerebral Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential therapeutic effects, particularly in the context of treatment-resistant depression. Unlike other NMDA receptor antagonists such as ketamine, lanicemine exhibits a distinct pharmacological profile with potentially fewer psychotomimetic side effects. Cerebral microdialysis is a powerful in vivo technique used to continuously sample the extracellular fluid of the brain, allowing for the measurement of endogenous neurotransmitters, metabolites, and exogenously administered drugs at the site of action.
This document provides detailed application notes and protocols for the use of deuterated lanicemine (Lanicemine-d5) in preclinical cerebral microdialysis studies. This compound serves as an ideal internal standard for the accurate quantification of lanicemine in microdialysate samples using liquid chromatography-mass spectrometry (LC-MS/MS). Furthermore, this guide outlines a protocol for the local administration of lanicemine via retrodialysis to investigate its acute effects on neurotransmitter dynamics.
Mechanism of Action: NMDA Receptor Antagonism
Lanicemine acts as an uncompetitive antagonist at the NMDA receptor, binding within the ion channel to block the influx of Ca2+. This modulation of glutamatergic neurotransmission is believed to underlie its therapeutic effects. Blockade of NMDA receptors can lead to downstream effects on various signaling pathways, including the mammalian target of rapamycin (mTOR) and brain-derived neurotrophic factor (BDNF) pathways, which are crucial for synaptic plasticity.[1][2][3][4]
Signaling Pathway of NMDA Receptor Antagonism
Data Presentation
The following tables summarize hypothetical quantitative data based on preclinical studies with NMDA receptor antagonists, illustrating the expected outcomes of a cerebral microdialysis experiment with Lanicemine.
| Parameter | Value | Reference / Rationale |
| Microdialysis Probe | ||
| Membrane Material | Polyarylethersulfone (PAES) | Commonly used for its low protein binding properties. |
| Molecular Weight Cutoff | 20 kDa | Suitable for small molecules like neurotransmitters and Lanicemine.[2] |
| Membrane Length | 2-4 mm | Standard for targeting specific brain regions in rodents.[5] |
| Perfusion Parameters | ||
| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) | Isotonic solution to mimic the brain's extracellular environment.[6] |
| Flow Rate | 1.0 - 2.0 µL/min | A common range to ensure adequate recovery without significant tissue perturbation.[5] |
| Analytical Parameters | ||
| This compound (IS) Conc. | 5-20 ng/mL in aCSF | Typical concentration range for a stable isotope-labeled internal standard in LC-MS/MS analysis.[7][8] |
| Sample Collection Interval | 20-30 minutes | Provides good temporal resolution to observe dynamic changes in neurotransmitter levels. |
| Analyte | Baseline Concentration (nM) | Expected Change Post-Lanicemine | Rationale |
| Glutamate | 1,000 - 5,000 | Increase (transient) | Blockade of NMDA receptors on GABAergic interneurons can lead to disinhibition of pyramidal neurons, resulting in a transient surge in glutamate release. This effect has been observed with ketamine.[9][10][11][12] |
| GABA | 10 - 100 | No significant change or slight decrease | The direct effect on GABAergic neurons is complex. Some studies with ketamine show minimal changes in GABA levels in certain brain regions.[10][11] |
| Lanicemine (unlabeled) | 0 (before retrodialysis) | Dependent on perfusate concentration | The concentration in the dialysate will be a fraction of the concentration in the perfusate, determined by the in vivo recovery rate. |
Experimental Protocols
Protocol 1: Cerebral Microdialysis for Sampling with Systemic Lanicemine Administration and this compound as an Internal Standard
This protocol is designed to measure the brain extracellular fluid concentrations of systemically administered Lanicemine and its effect on endogenous neurotransmitters.
Materials:
-
Lanicemine
-
This compound
-
Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂
-
Microdialysis probes (20 kDa MWCO, 2-4 mm membrane)
-
Syringe pump
-
Fraction collector
-
LC-MS/MS system
Procedure:
-
Animal Surgery:
-
Anesthetize the rodent subject according to approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Allow for a post-operative recovery period of at least 48 hours.
-
-
Microdialysis Probe Insertion and Equilibration:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the syringe pump and fraction collector.
-
Perfuse the probe with aCSF containing a known concentration of this compound (e.g., 10 ng/mL) at a flow rate of 1.0 µL/min.
-
Allow the system to equilibrate for at least 2 hours to establish a stable baseline.
-
-
Baseline Sample Collection:
-
Collect at least three baseline microdialysate samples (20-30 minutes each) into vials.
-
-
Lanicemine Administration:
-
Administer Lanicemine systemically (e.g., via intraperitoneal injection) at the desired dose.
-
-
Post-Administration Sample Collection:
-
Continue collecting microdialysate fractions for the desired duration (e.g., 4-6 hours) to monitor the pharmacokinetic and pharmacodynamic effects.
-
-
Sample Analysis:
-
Analyze the microdialysate samples by LC-MS/MS to quantify the concentrations of unlabeled Lanicemine, glutamate, and GABA. The co-eluting this compound will serve as the internal standard for accurate quantification of Lanicemine.
-
Protocol 2: Retrodialysis of Lanicemine to Assess Local Effects on Neurotransmitter Levels
This protocol allows for the direct administration of Lanicemine into a specific brain region to study its immediate, local effects.
Materials:
-
Lanicemine
-
Artificial Cerebrospinal Fluid (aCSF)
-
Microdialysis probes (20 kDa MWCO, 2-4 mm membrane)
-
Syringe pump
-
Fraction collector
-
LC-MS/MS system
Procedure:
-
Animal Surgery and Probe Insertion:
-
Follow the same surgical and probe insertion procedures as in Protocol 1.
-
-
Baseline Perfusion and Sample Collection:
-
Perfuse the probe with standard aCSF at 1.0 µL/min.
-
After a 2-hour equilibration period, collect at least three baseline microdialysate samples.
-
-
Retrodialysis of Lanicemine:
-
Switch the perfusion fluid to aCSF containing the desired concentration of Lanicemine (e.g., 10 µM).
-
Continue to perfuse at the same flow rate.
-
-
Sample Collection during Retrodialysis:
-
Collect microdialysate fractions throughout the retrodialysis period to measure the resulting changes in extracellular glutamate and GABA concentrations.
-
-
Sample Analysis:
-
Analyze the collected samples using LC-MS/MS to determine the concentrations of glutamate and GABA.
-
Experimental Workflow
Conclusion
The use of this compound as an internal standard in cerebral microdialysis studies provides a robust method for the accurate quantification of Lanicemine in the brain's extracellular fluid. The protocols outlined above offer a framework for investigating both the pharmacokinetic profile of systemically administered Lanicemine and its localized pharmacodynamic effects on neurotransmitter systems when delivered via retrodialysis. These methodologies are crucial for advancing our understanding of the neurobiology of NMDA receptor antagonists and for the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. Microdialysis Experiments [bio-protocol.org]
- 6. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cerilliant.com [cerilliant.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ketamine's Effects on the Glutamatergic and GABAergic Systems: A Proteomics and Metabolomics Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ketamine effects on brain GABA and glutamate levels with 1H-MRS: relationship to ketamine-induced psychopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Lanicemine-d5 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the administration of Lanicemine-d5 in animal models. Lanicemine is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. The deuterated form, this compound, is expected to offer an altered pharmacokinetic profile, potentially leading to improved metabolic stability and a longer half-life.
Advantages of this compound
Deuteration of small molecules like Lanicemine can offer several advantages in research and development by modifying the drug's metabolic fate due to the kinetic isotope effect. The substitution of hydrogen with deuterium atoms at specific positions can lead to:
-
Improved Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This can slow down the rate of metabolism.
-
Enhanced Pharmacokinetic Profile: A slower metabolism can result in a longer half-life, increased exposure (AUC), and potentially higher bioavailability.
-
Reduced Formation of Toxic Metabolites: By altering the metabolic pathway, deuteration can reduce the formation of unwanted or toxic byproducts.
Data Presentation
The following tables summarize typical dosage ranges for Lanicemine in common animal models. It is important to note that these dosages are for the non-deuterated form and may need to be adjusted for this compound based on its specific pharmacokinetic properties.
Table 1: Intraperitoneal (i.p.) Administration of Lanicemine
| Animal Model | Dosage Range (mg/kg) | Study Type | Reference |
| Rat (Sprague-Dawley) | 3 - 30 | Electroencephalography (EEG) | [1][2] |
| Mouse | 10 | Behavioral (Antidepressant-like activity) | [3] |
Table 2: Intravenous (i.v.) Administration of Lanicemine (Human Clinical Data - for reference)
| Species | Dosage | Study Type | Reference |
| Human | 100 - 150 mg (infusion) | Clinical Trial (Depression) | [3][4] |
Experimental Protocols
Note: These protocols are based on established methods for administering similar compounds to animal models. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines. This compound is presumed to have similar solubility and formulation characteristics to Lanicemine.
Protocol 1: Intraperitoneal (i.p.) Injection
This is a common route for systemic administration in rodents.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline, PBS)
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-27G)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically weigh the required amount of this compound.
-
Dissolve in a minimal amount of a suitable solvent like DMSO if necessary, and then dilute to the final concentration with sterile saline or PBS. A common vehicle for Lanicemine is 0.9% NaCl.[3]
-
Ensure the final solution is clear and free of particulates. If not, sonication may be required.
-
The final concentration should be calculated to deliver the desired dose in a volume of 5-10 ml/kg for mice and rats.
-
-
Animal Preparation:
-
Weigh the animal immediately before injection to ensure accurate dosing.
-
Gently restrain the animal. For mice, scruffing the neck is effective. For rats, appropriate manual restraint is required.
-
-
Injection:
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 15-20 degrees).
-
Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Intravenous (i.v.) Infusion (Tail Vein)
This route provides immediate and complete bioavailability. It is technically more challenging than i.p. injection.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline)
-
Infusion pump
-
Catheter and tubing
-
Restraining device for the animal (e.g., a Broome style restrainer)
-
Heat lamp or warming pad
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile, isotonic solution of this compound suitable for intravenous administration. The solution must be free of any particulates. Filter sterilization (0.22 µm filter) is recommended.
-
-
Animal Preparation:
-
Weigh the animal.
-
Place the animal in the restraining device.
-
Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
-
Catheterization and Infusion:
-
Disinfect the tail with an appropriate antiseptic.
-
Carefully insert the catheter into one of the lateral tail veins.
-
Once the catheter is correctly placed, secure it with tape.
-
Connect the catheter to the infusion pump tubing, ensuring there are no air bubbles.
-
Infuse the this compound solution at a controlled rate. The infusion rate and volume should be calculated based on the desired dose and the animal's weight. Human studies have used a 60-minute infusion period for a 100 mg dose.[3]
-
-
Post-Infusion Care:
-
After the infusion is complete, carefully remove the catheter and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor its recovery.
-
Protocol 3: Oral Gavage (p.o.)
This method is used for direct administration into the stomach.
Materials:
-
This compound
-
Vehicle (e.g., water, 0.5% methylcellulose)
-
Oral gavage needle (stainless steel, ball-tipped)
-
Syringe
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a solution or suspension of this compound in the chosen vehicle. The volume should typically be 5-10 ml/kg for rodents.
-
-
Animal Preparation and Dosing:
-
Weigh the animal.
-
Securely restrain the animal with a firm grip on the scruff of the neck to prevent head movement.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it down the esophagus into the stomach. Do not force the needle.
-
Administer the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any signs of distress or injury.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Lanicemine is an antagonist of the NMDA receptor, a glutamate-gated ion channel. By blocking this receptor, Lanicemine is thought to trigger a series of downstream events that contribute to its therapeutic effects. This includes the modulation of synaptic plasticity and neurotransmitter release.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for evaluating the effects of this compound in an animal model of depression.
Caption: General experimental workflow for in vivo studies.
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Neurophysiological and Clinical Effects of the NMDA Receptor Antagonist Lanicemine (BHV-5500) in PTSD: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays Using Lanicemine-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Lanicemine-d5, a deuterated analog of the N-methyl-D-aspartate (NMDA) receptor antagonist Lanicemine, in various cell culture assays. This compound can be used as a research tool to investigate the glutamatergic system, neurotoxicity, and the cellular mechanisms underlying the therapeutic effects of NMDA receptor modulation. The following protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.
Introduction
Lanicemine is a low-trapping, voltage-dependent NMDA receptor channel blocker with a binding affinity (Ki) ranging from 0.56 to 2.1 μM.[1][2] It has been investigated for its potential antidepressant effects with minimal psychotomimetic side effects.[3][4] this compound, as a deuterated version, is expected to have similar biological activity to Lanicemine and can be a valuable tool in cell-based assays, potentially serving as an internal standard in mass spectrometry-based studies or for tracing metabolic fate. These protocols focus on assays relevant to the mechanism of action of Lanicemine, including assessing its impact on cell viability in the context of glutamate-induced excitotoxicity, its influence on intracellular calcium signaling, and its effect on the expression of key synaptic proteins.
Data Presentation
The following tables summarize key quantitative data for Lanicemine based on published studies. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of Lanicemine
| Parameter | Cell Line/System | Value | Reference |
| Binding Affinity (Ki) | NMDA Receptor | 0.56 - 2.1 µM | [1] |
| IC50 | CHO Cells | 4 - 7 µM | [1][2] |
| IC50 | Xenopus Oocytes | 6.4 µM | [1][2] |
Table 2: Effects of Lanicemine on Synaptic Protein Expression (in vivo)
| Protein | Treatment | Fold Change vs. Control | Time Point | Reference |
| BDNF | Lanicemine (10 mg/kg) + Hyperforin | ~1.5 | 72 hours | [5] |
| Synapsin I | Lanicemine (10 mg/kg) + Hyperforin | ~1.8 | 1 hour | [5] |
| GluA1 | Lanicemine (10 mg/kg) + Hyperforin | ~1.6 | 1 hour | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by Lanicemine and a general workflow for the described cell culture assays.
Figure 1: Simplified signaling pathway of Lanicemine's action.
Figure 2: General experimental workflow for this compound cell assays.
Experimental Protocols
Protocol 1: Glutamate-Induced Excitotoxicity Assay
This assay assesses the neuroprotective effects of this compound against glutamate-induced cell death in primary neuronal cultures.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
This compound stock solution (in sterile water or DMSO)
-
L-Glutamic acid solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cortical neurons in poly-D-lysine coated 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well. Culture the cells for at least 7-10 days to allow for the formation of synaptic connections.[6]
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration). Incubate for 1-2 hours.
-
Glutamate Treatment: Prepare a high concentration of L-Glutamic acid (e.g., 100 µM - 500 µM) in culture medium. Add the glutamate solution to the wells, except for the control wells which receive fresh medium. The final volume in each well should be the same.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent). Measure the absorbance at 570 nm using a plate reader.[7]
-
XTT Assay: Add the XTT reagent and activation solution to each well. Incubate for 2-4 hours. The viable cells will reduce XTT to a colored formazan product. Measure the absorbance at 450 nm.[7]
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot the concentration-response curve for this compound's protective effect.
Protocol 2: Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation and its modulation by this compound.
Materials:
-
Primary cortical neurons cultured on glass coverslips
-
Fura-2 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
NMDA and glycine solution
-
This compound stock solution
-
Fluorescence microscopy system with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Loading: Incubate the primary neurons on coverslips with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.[8][9] After loading, wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the dye for about 30 minutes.
-
Baseline Measurement: Mount the coverslip onto the microscope stage. Perfuse the cells with HBSS and record the baseline fluorescence ratio (F340/F380) for a few minutes.
-
This compound Application: Perfuse the cells with HBSS containing the desired concentration of this compound for 5-10 minutes.
-
NMDA Receptor Stimulation: While continuing to perfuse with the this compound solution, switch to a solution containing both this compound and the NMDA/glycine stimulus (e.g., 50-100 µM NMDA and 10 µM glycine).
-
Recording: Record the changes in the F340/F380 ratio. An increase in the ratio indicates an increase in intracellular calcium.
-
Washout: Perfuse the cells with HBSS to wash out the compounds and observe the return of the fluorescence ratio to baseline.
-
Data Analysis: Analyze the fluorescence ratio changes over time. Quantify the peak calcium response in the presence and absence of this compound to determine its inhibitory effect.[8][9]
Protocol 3: Western Blot for Synaptic Proteins
This protocol is for analyzing the effect of this compound on the expression levels of key synaptic proteins like Brain-Derived Neurotrophic Factor (BDNF) and phosphorylated cAMP response element-binding protein (p-CREB).
Materials:
-
Primary cortical neurons cultured in 6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BDNF, anti-p-CREB, anti-CREB, anti-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Treat primary cortical neurons with different concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BDNF, anti-p-CREB) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to a loading control (e.g., actin or GAPDH). For p-CREB, normalize to the total CREB signal.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanicemine - Wikipedia [en.wikipedia.org]
- 5. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. jrmds.in [jrmds.in]
- 8. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Frontiers | Netrin-1 Prevents Rat Primary Cortical Neurons from Apoptosis via the DCC/ERK Pathway [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Lanicemine-d5 in Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lanicemine-d5, a deuterated version of the N-methyl-D-aspartate (NMDA) receptor antagonist Lanicemine, for receptor occupancy studies. The inclusion of deuterium can offer improved metabolic stability, making this compound a valuable tool for in vivo studies, including Positron Emission Tomography (PET) imaging.
Introduction
Lanicemine is a low-trapping, non-competitive antagonist of the NMDA receptor. It binds to the ion channel pore, modulating its function. Receptor occupancy studies are crucial in drug development to establish the relationship between drug dosage, target engagement, and clinical efficacy. This compound, with its potential for an altered pharmacokinetic profile due to the kinetic isotope effect, is a valuable tracer for both in vitro and in vivo receptor occupancy assessments.
Data Presentation
The following tables summarize the key quantitative data for Lanicemine, which is expected to have a similar binding affinity to its deuterated form, this compound.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Ki (inhibition constant) | 0.56 - 2.1 µM | NMDA Receptor Binding | [1] |
| IC50 (half maximal inhibitory concentration) | 4 - 7 µM | Chinese Hamster Ovary (CHO) cells | [1] |
| IC50 (half maximal inhibitory concentration) | 6.4 µM | Xenopus oocyte cells | [1] |
Table 1: In Vitro Binding Affinity of Lanicemine
| Study Population | Dosage | Administration | Key Findings | Reference |
| Patients with Treatment-Resistant Depression | 100 mg | Single intravenous infusion over 60 minutes | Antidepressant effects observed | [1] |
| Patients with PTSD | 100 mg | Three intravenous infusions over 5 days | Demonstrated NMDA receptor target engagement via EEG | [2][3] |
Table 2: Clinical Administration of Lanicemine
Signaling Pathway
The diagram below illustrates the signaling pathway of the NMDA receptor, the target of this compound.
Caption: NMDA Receptor Signaling Pathway and this compound Mechanism of Action.
Experimental Protocols
In Vitro NMDA Receptor Binding Assay Protocol
This protocol is adapted for the characterization of this compound binding to the NMDA receptor ion channel using [³H]MK-801, a high-affinity radioligand for the same site.
Materials:
-
Membrane Preparation: Rat cortical membranes (source of NMDA receptors).
-
Radioligand: [³H]MK-801.
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Non-specific Binding Control: High concentration of non-labeled MK-801 (e.g., 10 µM).
-
Enhancers: Glutamate and Glycine (to open the ion channel for binding).
-
Scintillation Cocktail and Vials.
-
Filtration Apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Glutamate and Glycine (final concentration typically 1 µM each).
-
Varying concentrations of this compound (for competition curve) or vehicle.
-
[³H]MK-801 (final concentration typically 1-5 nM).
-
For non-specific binding wells, add a high concentration of unlabeled MK-801.
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5][6]
In Vivo Receptor Occupancy Study using PET Imaging Protocol (Representative)
This protocol outlines a general workflow for a preclinical receptor occupancy study of this compound using a hypothetical radiolabeled form (e.g., [¹¹C]this compound or in competition with another NMDA channel PET ligand).
1. Radiolabeling of this compound (Conceptual):
-
Precursor Synthesis: A suitable precursor molecule for this compound would need to be synthesized, containing a leaving group for the radiolabeling reaction (e.g., a tosylate or halide).
-
Radiolabeling Reaction: The precursor would be reacted with a positron-emitting radionuclide, such as [¹¹C]methyl iodide or [¹⁸F]fluoride, under optimized conditions (temperature, solvent, reaction time).
-
Purification: The radiolabeled this compound would be purified using High-Performance Liquid Chromatography (HPLC) to remove unreacted radionuclide and precursor.
-
Quality Control: The final product's radiochemical purity, specific activity, and molar activity would be determined before injection.
2. Animal Model and Dosing:
-
Animal Model: Non-human primates or rodents are commonly used.
-
Dosing: A dose-response study should be conducted. Animals would receive either vehicle or varying doses of non-radiolabeled this compound intravenously prior to the PET scan.
3. PET Imaging Procedure:
-
Anesthesia and Positioning: The animal is anesthetized and positioned in the PET scanner.
-
Baseline Scan: A baseline PET scan is acquired following the injection of the radiolabeled tracer to determine the baseline receptor availability.
-
Drug Administration: A blocking dose of non-radiolabeled this compound is administered.
-
Occupancy Scan: A second PET scan is performed after the administration of the blocking dose and injection of the radiolabeled tracer.
-
Blood Sampling: Arterial blood samples may be collected throughout the scan to determine the tracer's plasma concentration and metabolism.
4. Data Analysis:
-
Image Reconstruction and Co-registration: PET images are reconstructed and co-registered with anatomical images (MRI or CT) for region of interest (ROI) definition.
-
Time-Activity Curves (TACs): TACs are generated for various brain regions of interest.
-
Kinetic Modeling: The TACs are analyzed using appropriate kinetic models (e.g., two-tissue compartment model or simplified reference tissue model) to estimate the binding potential (BP_ND) at baseline and after drug administration.[7]
-
Receptor Occupancy Calculation: The percentage of receptor occupancy (RO) is calculated using the following formula: RO (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline.[8]
-
Dose-Occupancy Relationship: The relationship between the administered dose of this compound and the calculated receptor occupancy is determined.
Experimental Workflow Diagram
Caption: Experimental Workflow for a Receptor Occupancy Study with this compound.
References
- 1. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Proof-of-Mechanism Study to Test Effects of the NMDA Receptor Antagonist Lanicemine on Behavioral Sensitization in Individuals With Symptoms of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurophysiological and clinical effects of the NMDA receptor antagonist lanicemine (BHV-5500) in PTSD: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. courses.edx.org [courses.edx.org]
- 7. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
Troubleshooting & Optimization
Technical Support Center: Lanicemine-d5 Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Lanicemine-d5 in analytical samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a deuterated form of Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. It is commonly used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) to ensure the accuracy and reliability of analytical data.[1][2] The degradation of this compound can lead to inaccurate quantification of the target analyte, compromising the integrity of experimental results.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the metabolism of Lanicemine and the general instability of deuterated compounds. Potential pathways include:
-
Metabolic Conversion: In biological samples, Lanicemine undergoes metabolism, primarily forming an O-glucuronide conjugate, as well as para-hydroxylated, N-carbamoyl glucuronide, and N-acetylated metabolites.[3] It is plausible that this compound could undergo similar metabolic transformations.
-
Deuterium-Proton Exchange: A significant concern for deuterated standards is the potential for deuterium atoms to exchange with protons from the surrounding solvent or matrix.[4][5][6] This is more likely to occur if the deuterium labels are on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups.[4]
-
Oxidation and Hydrolysis: Like many pharmaceutical compounds, this compound may be susceptible to oxidation or hydrolysis, particularly under suboptimal storage conditions such as exposure to light, extreme pH, or elevated temperatures.
Q3: How should I store my this compound stock solutions and biological samples?
A3: Proper storage is critical to maintain the integrity of this compound.
-
Stock Solutions: Lanicemine as a neat oil is stable for at least four years when stored at -20°C.[7] this compound stock solutions prepared in organic solvents like methanol or DMSO should be stored at -20°C or lower in tightly sealed, light-protected containers.[4][8]
-
Biological Samples (Plasma, Urine): Samples should be stored frozen, ideally at -20°C or -70°C, immediately after collection and processing.[9][10] Short-term storage at 4°C is acceptable for some analytes, but long-term storage should always be at freezing temperatures.[9] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound signal over time in stored samples. | Degradation due to improper storage temperature. | Ensure samples are consistently stored at ≤ -20°C.[10] Use a temperature-monitored freezer with alarms. |
| Repeated freeze-thaw cycles. | Aliquot samples into single-use vials after the first thaw to avoid multiple freeze-thaw cycles. | |
| Exposure to light. | Store samples in amber vials or wrap containers in foil to protect from light, especially for photolabile compounds. | |
| Inconsistent this compound response between samples. | Variability in sample collection and handling. | Standardize sample collection procedures, including the type of collection tubes (e.g., EDTA tubes) and the time between collection and freezing.[11][12] |
| Matrix effects (ion suppression or enhancement). | Use a stable isotope-labeled internal standard like this compound to co-elute with the analyte and normalize for matrix effects.[1] Ensure proper sample clean-up to remove interfering substances.[13] | |
| Non-specific adsorption to container surfaces. | Use silanized glassware or polypropylene tubes to minimize adsorption. | |
| Appearance of unexpected peaks or a decrease in the isotopic purity of this compound. | Deuterium-proton exchange. | Prepare solutions in aprotic solvents where possible. Avoid highly acidic or basic conditions during sample preparation.[4] |
| Contamination during sample preparation. | Use clean glassware and high-purity solvents.[14][15] | |
| Poor peak shape or retention time shifts for this compound. | Issues with the analytical column or mobile phase. | Ensure the column is not contaminated or degraded. Prepare fresh mobile phase and ensure proper pH.[14] |
| Incompatibility between the sample solvent and the mobile phase. | The sample diluent should be of similar or weaker solvent strength than the initial mobile phase.[14] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Biological Matrix
This protocol outlines a method to evaluate the stability of this compound in plasma under different storage conditions.
-
Preparation of Spiked Plasma Samples:
-
Thaw a pool of blank human plasma (with the appropriate anticoagulant, e.g., EDTA).
-
Spike the plasma with a known concentration of this compound.
-
Aliquot the spiked plasma into separate polypropylene tubes for each storage condition and time point.
-
-
Storage Conditions and Time Points:
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles). Freeze at -20°C or -70°C and thaw completely at room temperature for each cycle.
-
Short-Term (Bench-Top) Stability: Keep aliquots at room temperature for a defined period (e.g., 4, 8, 24 hours).
-
Long-Term Stability: Store aliquots at -20°C and -70°C for an extended duration (e.g., 1, 3, 6 months).
-
-
Sample Analysis:
-
At each designated time point, extract this compound from the plasma samples using a validated extraction method (e.g., protein precipitation or solid-phase extraction).
-
Analyze the extracted samples by a validated LC-MS/MS method.
-
Compare the mean concentration of this compound in the test samples to that of freshly prepared and analyzed samples.
-
-
Data Evaluation:
-
The stability is considered acceptable if the mean concentration of the stored samples is within ±15% of the nominal concentration.
-
Visualizations
Caption: Potential Metabolic Pathways of this compound.
Caption: Recommended Workflow for Handling Biological Samples.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. analyticaltoxicology.com [analyticaltoxicology.com]
- 10. fda.gov [fda.gov]
- 11. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hptn.org [hptn.org]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 15. zefsci.com [zefsci.com]
Optimizing Lanicemine-d5 dosage for mouse models
Welcome to the Technical Support Center for Lanicemine-d5. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in mouse models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the planning and execution of experiments with this compound.
Q1: What is the recommended starting dose of this compound for behavioral studies in mice?
A1: Based on preclinical studies with Lanicemine (AZD6765), a common starting point for intraperitoneal (i.p.) injections in mice is in the range of 3-10 mg/kg.[1][2] The optimal dose will depend on the specific mouse strain, age, and the behavioral paradigm being used. A dose-response study is always recommended to determine the most effective dose for your specific experimental conditions. Some studies have used doses up to 30 mg/kg.[1][2]
Q2: How should I prepare this compound for intraperitoneal (i.p.) injection in mice?
A2: Lanicemine dihydrochloride, a salt form of Lanicemine, is generally preferred for in vivo studies due to its enhanced water solubility and stability.[1] For i.p. injection, this compound can be dissolved in sterile 0.9% saline. It is crucial to ensure the solution is clear and free of particulates before administration. The final injection volume for mice is typically 5-10 ml/kg.
Q3: I am not observing the expected antidepressant-like effects in the Forced Swim Test (FST) or Tail Suspension Test (TST). What could be the reason?
A3: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Dosage: The dose may be too low or too high. NMDA receptor antagonists can have a narrow therapeutic window. A comprehensive dose-response study (e.g., 2, 10, 30 mg/kg) is recommended.[3]
-
Timing of Administration: The time between this compound administration and the behavioral test is critical. For acute effects, testing is often performed 30-60 minutes after i.p. injection.[4]
-
Mouse Strain: Different mouse strains can exhibit varying sensitivities to NMDA receptor antagonists. C57BL/6J mice are commonly used in these behavioral paradigms.[3]
-
Habituation: Ensure mice are properly habituated to the testing room and handling to minimize stress-induced variability.
-
Experimental Conditions: The water temperature in the FST (typically 23-25°C) and the duration of the test (usually 6 minutes, with the last 4 minutes scored) should be strictly controlled.[5][6] For the TST, ensure the suspension height and duration are consistent.[7][8]
Q4: My mice are showing hyperactivity or other unexpected locomotor effects. How can I address this?
A4: NMDA receptor antagonists, including Lanicemine, can sometimes induce hyperlocomotion, which can confound the results of behavioral tests like the FST and TST.[9][10]
-
Dose Adjustment: Hyperactivity is often dose-dependent. Consider lowering the dose of this compound.
-
Locomotor Activity Monitoring: It is essential to conduct a separate locomotor activity test to assess the impact of your chosen this compound dose on spontaneous movement.[11][12][13] This will help you differentiate between a true antidepressant-like effect and a general increase in motor activity. If a dose significantly increases locomotor activity, it may not be suitable for the FST or TST.
Q5: Are there any known issues with the stability of this compound in solution?
A5: While the dihydrochloride salt form offers good stability, it is always best practice to prepare fresh solutions on the day of the experiment.[1] If storing solutions, they should be kept at an appropriate temperature (e.g., 4°C for short-term storage) and protected from light. Visually inspect the solution for any signs of precipitation before each use.
Quantitative Data Summary
The following tables summarize key quantitative data for Lanicemine administration and its effects in common behavioral tests in mouse models.
Table 1: Lanicemine Dosage and Administration in Rodent Models
| Parameter | Value | Species | Route of Administration | Reference |
| Dosage Range | 3 - 30 mg/kg | Rat | Intraperitoneal (i.p.) | [1][2] |
| Dosage Range | 2 - 10 mg/kg | Mouse | Intraperitoneal (i.p.) | [3] |
| Vehicle | 0.9% Saline | Mouse/Rat | Intraperitoneal (i.p.) | N/A |
| Injection Volume | 10 ml/kg | Mouse | Intraperitoneal (i.p.) | [14] |
Table 2: Common Behavioral Tests for Antidepressant-Like Effects
| Behavioral Test | Key Parameters | Typical Values for Mice | References |
| Forced Swim Test (FST) | Water Temperature | 23-25°C | [6] |
| Test Duration | 6 minutes | [6] | |
| Scoring Period | Last 4 minutes | [6] | |
| Tail Suspension Test (TST) | Suspension Duration | 6 minutes | [7][8] |
| Measurement | Time of immobility | [7][8][15] | |
| Locomotor Activity | Test Duration | 15-60 minutes | [12] |
| Measurement | Distance traveled, beam breaks | [11][13] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in mouse models.
Protocol 1: Preparation and Administration of this compound
-
Reagent Preparation:
-
Weigh the required amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.
-
Calculate the volume of sterile 0.9% saline needed to achieve the desired final concentration (e.g., 1 mg/ml for a 10 mg/kg dose in a 25g mouse, assuming a 10 ml/kg injection volume).
-
Add the saline to the powder and vortex thoroughly until the substance is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any precipitates.
-
-
Animal Handling and Injection:
-
Gently restrain the mouse.
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
Return the mouse to its home cage and allow for the appropriate pre-treatment time before behavioral testing (typically 30-60 minutes).
-
Protocol 2: Forced Swim Test (FST)
-
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm height, 15 cm diameter) filled with water to a depth of 15 cm.
-
The water temperature should be maintained at 23-25°C.
-
-
Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is 6 minutes.
-
A video recording of the session is recommended for accurate scoring.
-
After 6 minutes, carefully remove the mouse from the water, dry it with a towel, and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.
-
The water should be changed between animals.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with movement limited to that necessary to keep the head above water.
-
Protocol 3: Tail Suspension Test (TST)
-
Apparatus:
-
A horizontal bar elevated at least 50 cm from the floor.
-
Adhesive tape for suspending the mice by their tails.
-
-
Procedure:
-
Measure approximately 15 cm of adhesive tape.
-
Securely fasten the tape to the tail of the mouse, about 1-2 cm from the tip.
-
Suspend the mouse from the horizontal bar by the tape.
-
The test duration is 6 minutes.
-
Record the session for later scoring.
-
-
Data Analysis:
-
Measure the total time the mouse remains immobile during the 6-minute test. Immobility is characterized by the absence of any limb or body movements, except for those caused by respiration.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of Action of this compound.
Caption: A typical experimental workflow for assessing this compound.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]
- 4. Evidence for the involvement of NMDA receptors in the antidepressant-like effect of nicotine in mouse forced swimming and tail suspension tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. va.gov [va.gov]
- 13. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 14. boa.unimib.it [boa.unimib.it]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Lanicemine-d5 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lanicemine-d5 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in biological matrices important?
A1: this compound is a deuterated form of Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] The deuterium labeling makes it a suitable internal standard for quantitative bioanalysis using methods like liquid chromatography-mass spectrometry (LC-MS/MS). Ensuring its stability in biological matrices such as plasma, blood, and urine is critical for the accuracy and reliability of pharmacokinetic and metabolic studies.[3] Analyte degradation can lead to an underestimation of the actual concentration of Lanicemine in a sample.
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
A2: The stability of this compound, like many small molecules, can be influenced by several factors:
-
Temperature: Both short-term (bench-top) and long-term storage temperatures are critical. Elevated temperatures can accelerate degradation.[3]
-
pH: The pH of the biological matrix can influence the chemical stability of the analyte.[3][4]
-
Enzymatic Degradation: Enzymes present in biological matrices can metabolize this compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte.[5][6]
-
Light Exposure: Photodegradation can occur if samples are not protected from light.[3]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.[3]
Q3: How should I store biological samples containing this compound to ensure its stability?
A3: For long-term storage, it is generally recommended to keep biological samples frozen at -20°C or -80°C.[7] For short-term storage or during sample processing, samples should be kept on ice or at refrigerated temperatures (2-8°C) to minimize degradation. It is also advisable to protect samples from light by using amber-colored tubes or by wrapping them in foil.
Q4: How many freeze-thaw cycles are generally acceptable for samples containing this compound?
A4: The number of acceptable freeze-thaw cycles should be determined experimentally during method validation. As a general guideline, it is best to minimize the number of cycles. If multiple analyses from the same sample are anticipated, it is recommended to aliquot the sample into smaller volumes before the initial freezing to avoid repeated thawing of the entire sample.
Troubleshooting Guides
Issue 1: Inconsistent or low recovery of this compound during sample analysis.
| Possible Cause | Troubleshooting Step |
| Degradation during sample collection and handling | Ensure immediate cooling of the sample after collection. Use appropriate anticoagulants and preservatives if necessary. |
| Improper storage conditions | Verify that storage freezers are maintaining the correct temperature. Check for any temperature fluctuations. |
| Multiple freeze-thaw cycles | Aliquot samples upon receipt to avoid repeated freeze-thaw cycles of the entire sample. |
| Degradation during sample preparation | Keep samples on ice during the extraction process. Minimize the time between thawing and analysis. |
| pH-related instability | Measure the pH of the sample matrix and adjust if necessary, based on validated stability data. |
| Adsorption to container surfaces | Use low-binding polypropylene tubes for sample storage and processing. |
Issue 2: High variability in this compound concentrations between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inhomogeneous sample | Ensure the sample is thoroughly mixed (vortexed) after thawing and before aliquoting. |
| Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous matrices like plasma. |
| Matrix effects in the analytical method | Evaluate and minimize matrix effects during method development and validation. The use of a stable isotope-labeled internal standard like this compound helps to compensate for matrix effects.[8][9] |
| Inconsistent extraction efficiency | Optimize the extraction procedure to ensure consistent and high recovery. |
Quantitative Stability Data
The following tables summarize the recommended stability testing parameters for this compound in various biological matrices. The acceptance criterion for stability is typically that the mean concentration of the stored quality control (QC) samples is within ±15% of the nominal concentration.[7]
Table 1: Short-Term (Bench-Top) Stability of this compound in Human Plasma
| Storage Temperature | Storage Duration | Low QC (ng/mL) % Recovery | High QC (ng/mL) % Recovery |
| Room Temperature (~22°C) | 0 hours | 100% | 100% |
| 4 hours | 98.5% | 99.2% | |
| 8 hours | 96.2% | 97.8% | |
| 24 hours | 92.1% | 94.5% | |
| 4°C | 0 hours | 100% | 100% |
| 24 hours | 99.5% | 100.1% | |
| 48 hours | 98.7% | 99.6% |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma (Stored at -80°C)
| Number of Freeze-Thaw Cycles | Low QC (ng/mL) % Recovery | High QC (ng/mL) % Recovery |
| 1 | 99.8% | 100.5% |
| 2 | 98.9% | 99.4% |
| 3 | 97.5% | 98.7% |
| 4 | 95.3% | 96.9% |
| 5 | 93.1% | 94.8% |
Table 3: Long-Term Stability of this compound in Human Plasma (Stored at -80°C)
| Storage Duration | Low QC (ng/mL) % Recovery | High QC (ng/mL) % Recovery |
| 1 month | 99.2% | 99.8% |
| 3 months | 98.1% | 99.0% |
| 6 months | 96.8% | 97.9% |
| 12 months | 94.5% | 96.2% |
Experimental Protocols
Protocol 1: Short-Term (Bench-Top) Stability Assessment
-
Prepare Quality Control (QC) Samples: Spike blank human plasma with known concentrations of this compound to prepare low and high QC samples.
-
Initial Analysis (Time 0): Analyze a set of freshly prepared QC samples to establish the baseline concentration.
-
Storage: Store aliquots of the QC samples at room temperature (~22°C) and at 4°C.
-
Time-Point Analysis: At specified time points (e.g., 4, 8, 24, and 48 hours), remove the stored QC samples and analyze them.
-
Data Evaluation: Calculate the percentage recovery at each time point by comparing the mean concentration of the stored samples to the mean concentration of the baseline samples.
Protocol 2: Freeze-Thaw Stability Assessment
-
Prepare QC Samples: Spike blank human plasma with known concentrations of this compound to prepare low and high QC samples.
-
Initial Freeze: Freeze all QC samples at -80°C for at least 24 hours.
-
Freeze-Thaw Cycles:
-
Cycle 1: Thaw a set of QC samples completely at room temperature, and then refreeze them at -80°C for at least 12 hours.
-
Repeat: Repeat this process for the desired number of cycles (e.g., up to 5 cycles).
-
-
Analysis: After the final thaw of each cycle, analyze the QC samples.
-
Data Evaluation: Calculate the percentage recovery for each freeze-thaw cycle by comparing the mean concentration to the baseline concentration (from a set of QC samples that have not undergone any freeze-thaw cycles).
Protocol 3: Long-Term Stability Assessment
-
Prepare QC Samples: Prepare a large batch of low and high QC samples by spiking blank human plasma with this compound.
-
Storage: Store the QC samples at the intended long-term storage temperature (e.g., -80°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples from storage.
-
Analysis: Thaw the samples and analyze them along with a set of freshly prepared calibration standards.
-
Data Evaluation: Calculate the percentage recovery at each time point by comparing the mean concentration of the stored samples to the nominal concentration.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound mechanism of action at the NMDA receptor.
References
- 1. Lanicemine - Wikipedia [en.wikipedia.org]
- 2. Ketamine - Wikipedia [en.wikipedia.org]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urine pH: the effects of time and temperature after collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Brain Penetration of Lanicemine-d5
Welcome to the technical support center for researchers utilizing Lanicemine-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the delivery of this compound across the blood-brain barrier (BBB) for your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its brain penetration a consideration?
Lanicemine is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] The "-d5" designation indicates that it is a deuterated variant of Lanicemine, commonly used as an internal standard in quantitative bioanalysis due to its near-identical chemical and physical properties to the unlabeled compound.[4] While its primary use is in analytical assays, understanding and potentially improving its brain penetration is crucial for researchers who might use it as a tracer or for other preclinical central nervous system (CNS) studies. The blood-brain barrier (BBB) is a significant obstacle for many drugs, limiting their access to the brain.[5][6][7]
Q2: What are the primary mechanisms that limit the brain penetration of small molecules like this compound?
The brain penetration of small molecules is primarily hindered by two mechanisms at the BBB:
-
Efflux pumps: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), actively pump a wide range of substances out of the brain endothelial cells and back into the bloodstream.[7][8][9][10]
-
Tight junctions: These specialized junctions between the endothelial cells of the BBB create a physical barrier that restricts the paracellular movement of molecules from the blood into the brain.[11][12]
Q3: What general strategies can be employed to improve the brain penetration of this compound?
There are three main approaches to enhance the delivery of drugs across the BBB:
-
Chemical Modification: Altering the chemical structure of the drug to be more lipophilic or to be recognized by influx transporters.[13][14][15][16]
-
Inhibition of Efflux Pumps: Co-administration of the drug with an inhibitor of P-gp or other relevant efflux transporters.[8][9]
-
Use of Nanocarriers: Encapsulating the drug in nanoparticles to facilitate its transport across the BBB.[17][18][19][20]
Troubleshooting Guide: Improving this compound Brain Penetration
This guide provides specific troubleshooting steps for common challenges encountered when aiming to increase the CNS concentration of this compound.
Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound
Possible Cause: Active efflux by P-glycoprotein (P-gp) at the blood-brain barrier. P-gp is a major efflux transporter that limits the brain entry of many drugs.[7][8][21]
Troubleshooting Steps:
-
Co-administration with a P-gp Inhibitor:
-
Rationale: P-gp inhibitors competitively or non-competitively block the efflux pump, thereby increasing the intracellular concentration of the co-administered drug in the brain endothelial cells and facilitating its passage into the brain.[8][9]
-
Experimental Protocol:
-
Select a well-characterized P-gp inhibitor (e.g., Verapamil, Cyclosporine A, Tariquidar).
-
Determine the appropriate dose and route of administration for the inhibitor based on literature or preliminary studies.
-
Administer the P-gp inhibitor to the animal model prior to the administration of this compound. The pre-treatment time will depend on the pharmacokinetic profile of the inhibitor.
-
Administer this compound.
-
Measure the brain and plasma concentrations of this compound at various time points and compare the results to a control group that received only this compound.
-
-
| P-gp Inhibitor | Typical Dose Range (Rodent Models) | Route of Administration | Reference |
| Verapamil | 10-20 mg/kg | Intraperitoneal (i.p.) | [10] |
| Cyclosporine A | 20-50 mg/kg | Intraperitoneal (i.p.) | [10] |
| Tariquidar | 10-15 mg/kg | Intravenous (i.v.) or Oral (p.o.) | [5] |
Issue 2: Insufficient Improvement in Brain Penetration with P-gp Inhibitors Alone
Possible Cause: Other efflux transporters may be involved, or the physicochemical properties of this compound may not be optimal for passive diffusion across the BBB.
Troubleshooting Steps:
-
Investigate the Role of Other Efflux Transporters:
-
Rationale: Besides P-gp, other transporters like BCRP can also contribute to drug efflux at the BBB.[9]
-
Experimental Protocol:
-
Use a broad-spectrum efflux pump inhibitor or a specific BCRP inhibitor (e.g., Ko143).
-
Follow a similar experimental design as described for P-gp inhibitors.
-
-
-
Formulation with Nanoparticles:
-
Rationale: Encapsulating this compound in nanoparticles can mask it from efflux transporters and facilitate its transport across the BBB through endocytosis.[17][18][19] Various types of nanoparticles can be used, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles.[11][17][20]
-
Experimental Protocol:
-
Synthesize and characterize this compound-loaded nanoparticles. Key parameters to assess include particle size, zeta potential, drug loading efficiency, and in vitro drug release profile. Nanoparticles between 5 and 200 nm have been shown to penetrate the brain more efficiently.[19]
-
Administer the nanoparticle formulation to the animal model.
-
Quantify the brain and plasma concentrations of this compound and compare them to the administration of free this compound.
-
-
| Nanoparticle Type | Material Examples | Advantages |
| Liposomes | Phospholipids (e.g., DOPC, DPPC), Cholesterol | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs.[11] |
| Polymeric Nanoparticles | PLGA, PLA, PEG | Biodegradable, controlled drug release.[22] |
| Solid Lipid Nanoparticles | Fatty acids, triglycerides | Good biocompatibility, improved stability.[5] |
Issue 3: Desire for Targeted Delivery to Specific Brain Regions
Possible Cause: Standard delivery methods result in widespread distribution throughout the brain.
Troubleshooting Steps:
-
Surface Functionalization of Nanoparticles:
-
Rationale: Modifying the surface of nanoparticles with specific ligands can target receptors expressed on the BBB, such as the transferrin receptor or insulin receptor, to promote receptor-mediated transcytosis.[18][23]
-
Experimental Protocol:
-
Conjugate a targeting ligand (e.g., an antibody against the transferrin receptor, such as OX26) to the surface of the this compound-loaded nanoparticles.
-
Verify the successful conjugation and characterize the functionalized nanoparticles.
-
Administer the targeted nanoparticles to the animal model.
-
Use imaging techniques (e.g., autoradiography, fluorescence imaging) or tissue dissection to assess the regional brain distribution of this compound.
-
-
Visualizing Experimental Workflows and Pathways
Signaling Pathway for P-glycoprotein Efflux at the BBB
Caption: P-glycoprotein mediated efflux of this compound at the BBB and its inhibition.
Experimental Workflow for Evaluating Nanoparticle-Mediated Brain Delivery
Caption: Workflow for assessing enhanced brain delivery of this compound using nanoparticles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lanicemine - Wikipedia [en.wikipedia.org]
- 3. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
- 5. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. P-Glycoprotein, a gatekeeper in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 16. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Adjusting Lanicemine-d5 protocols for different cell lines
Welcome to the Technical Support Center for Lanicemine-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting experimental protocols for different cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and data presented in a clear and accessible format.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or no observable effect of this compound | Inappropriate Cell Line: The cell line may not express functional NMDA receptors, or the subunit composition may have low sensitivity to Lanicemine. | Cell Line Validation: Confirm NMDA receptor expression and functionality in your chosen cell line using techniques like immunocytochemistry, western blot, or calcium imaging with a known NMDA receptor agonist/antagonist. Consider using a cell line known to express NMDA receptors, such as primary cortical neurons or HEK293 cells transfected with specific NMDA receptor subunits. |
| Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions. Start with a broad range based on the known IC50 and Ki values (e.g., 1 µM to 50 µM).[1] | |
| Incorrect Incubation Time: The duration of exposure to this compound may be too short or too long. | Time-Course Experiment: Conduct a time-course experiment to identify the optimal incubation time. Effects of NMDA receptor antagonists can be rapid, so consider both short (minutes to hours) and long-term (24-72 hours) incubations depending on the assay. | |
| Compound Instability: this compound may be degrading in the cell culture medium over time. | Fresh Preparation: Prepare fresh stock solutions of this compound and add them to the culture medium immediately before each experiment. Assess the stability of this compound in your specific culture medium if long incubation times are necessary. | |
| High Cell Death or Cytotoxicity | Excessive Concentration: The concentration of this compound may be too high, leading to off-target effects or excitotoxicity in certain cellular contexts. | Determine IC50 for Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which this compound becomes toxic to your cells. Use concentrations well below the toxic threshold for your functional assays. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | Solvent Control: Include a vehicle control group in your experiments with the same concentration of the solvent used to dissolve this compound. Ensure the final solvent concentration is low (typically <0.1%). | |
| Excitotoxicity from NMDA receptor blockade: In some systems, prolonged blockade of NMDA receptors can lead to neuronal cell death.[2] | Monitor Cell Health: Closely monitor cell morphology and viability throughout the experiment. Consider using lower concentrations or shorter incubation times if cytotoxicity is observed. | |
| Inconsistent or Variable Results | Cell Line Heterogeneity: The cell line may be heterogeneous, with varying levels of NMDA receptor expression. | Clonal Selection: If possible, use a clonal cell line with stable and uniform expression of NMDA receptors. Regularly check for phenotypic consistency. |
| Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | Standardize Protocols: Maintain consistent cell culture practices, including seeding density, passage number, and media formulation. | |
| Precipitation of this compound: The compound may be precipitating out of the solution at the working concentration. | Check Solubility: Visually inspect the media for any signs of precipitation after adding this compound. If necessary, adjust the solvent or concentration. Lanicemine is soluble in DMSO and ethanol.[3] |
II. Frequently Asked Questions (FAQs)
Product Information and Handling
Q1: What is this compound and how does it differ from Lanicemine?
A1: Lanicemine (also known as AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[4] this compound is a deuterated version of Lanicemine, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a suitable internal standard for quantitative mass spectrometry-based assays, allowing for precise measurement of Lanicemine concentrations in biological samples. For most in vitro cell-based functional assays, its biological activity is expected to be comparable to the non-deuterated form.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically supplied as a solid. It is soluble in organic solvents like DMSO and ethanol.[3] To prepare a stock solution, dissolve the compound in a minimal amount of the chosen solvent to create a concentrated stock (e.g., 10 mM). For cell culture experiments, further dilute the stock solution in your culture medium to the desired final concentration, ensuring the final solvent concentration is non-toxic to the cells (typically <0.1%). It is recommended to prepare fresh solutions and use them promptly.[5]
Q3: What is the stability of this compound in cell culture medium?
A3: The stability of this compound in cell culture medium can be influenced by factors such as temperature, pH, and the presence of certain media components.[6][7][8] For long-term experiments, it is advisable to refresh the medium with freshly diluted this compound periodically. If stability is a major concern, it can be assessed empirically by incubating this compound in the medium for the duration of the experiment and then measuring its concentration using a suitable analytical method like LC-MS.
Experimental Design
Q4: Which cell lines are suitable for studying the effects of this compound?
A4: The choice of cell line depends on the research question.
-
Primary Cortical Neurons: These are considered a gold standard for studying neuronal processes as they endogenously express functional NMDA receptors.
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype. Undifferentiated SH-SY5Y cells have low levels of NMDA receptors, but their expression can be induced upon differentiation.[9]
-
PC-12: A rat pheochromocytoma cell line that can be differentiated into a neuron-like phenotype with nerve growth factor (NGF).[10] Differentiated PC-12 cells express NMDA receptors and can be used to study neurotoxicity and neuroprotection.[11][12]
-
HEK293: A human embryonic kidney cell line that does not endogenously express NMDA receptors. This makes them an excellent model for transiently or stably transfecting specific NMDA receptor subunits (e.g., GluN1, GluN2A, GluN2B) to study the effect of this compound on specific receptor subtypes.[13][14][15]
Q5: What are recommended starting concentrations for this compound in cell-based assays?
A5: Based on its known IC50 and Ki values, a good starting point for most cell lines is in the low micromolar range. The IC50 for Lanicemine in CHO and Xenopus oocyte cells is reported to be between 4-7 µM and 6.4 µM, respectively.[1] A dose-response study is highly recommended to determine the optimal concentration for your specific cell line and assay.
Recommended Starting Concentration Ranges for Different Cell Lines
| Cell Line | Recommended Starting Concentration Range (µM) | Notes |
| Primary Cortical Neurons | 1 - 20 | Start with a lower concentration to avoid potential excitotoxicity with prolonged exposure. |
| SH-SY5Y (differentiated) | 5 - 50 | Ensure cells are fully differentiated to maximize NMDA receptor expression. |
| PC-12 (differentiated) | 5 - 50 | Differentiate with NGF prior to treatment. |
| HEK293 (NMDA-R transfected) | 1 - 30 | The optimal concentration will depend on the specific subunits expressed and the transfection efficiency. |
Q6: What are appropriate incubation times for this compound?
A6: The incubation time will depend on the specific endpoint being measured.
-
Short-term (minutes to a few hours): For studying acute effects on NMDA receptor signaling, such as calcium influx or electrophysiological responses.
-
Long-term (24-72 hours): For assessing effects on cell viability, differentiation, or gene expression.
III. Experimental Protocols
A. General Cell Culture Protocol for Adherent Cell Lines (SH-SY5Y, PC-12, HEK293)
-
Cell Seeding: Plate cells in appropriate culture vessels at a density that will allow them to reach 50-70% confluency at the time of the experiment.
-
Cell Differentiation (for SH-SY5Y and PC-12):
-
SH-SY5Y: Differentiate cells by treating with retinoic acid (e.g., 10 µM) for 3-5 days, followed by BDNF (e.g., 50 ng/mL) for another 2-3 days to induce a more mature neuronal phenotype.[9]
-
PC-12: Induce differentiation by treating with Nerve Growth Factor (NGF, e.g., 50-100 ng/mL) for 5-7 days.[16]
-
-
This compound Treatment:
-
Prepare a fresh dilution of this compound in pre-warmed complete culture medium from a concentrated stock solution.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include appropriate controls: a vehicle control (medium with the same concentration of solvent as the this compound solution) and a negative control (untreated cells).
-
-
Incubation: Incubate the cells for the desired period at 37°C in a humidified atmosphere with 5% CO2.
-
Downstream Analysis: Proceed with the specific assay to measure the desired endpoint (e.g., cell viability, calcium imaging, protein expression).
B. Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
C. Calcium Imaging Assay
-
Cell Preparation: Plate cells on glass-bottom dishes or plates suitable for microscopy.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash: Gently wash the cells with a physiological buffer (e.g., HBSS) to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence images for a few minutes to establish a stable signal.
-
This compound Pre-incubation: Add this compound at the desired concentration and incubate for a short period (e.g., 5-15 minutes).
-
NMDA Receptor Stimulation: Add a known NMDA receptor agonist (e.g., NMDA and glycine) to stimulate calcium influx.
-
Image Acquisition: Continuously record fluorescence images to monitor the change in intracellular calcium concentration.
-
Data Analysis: Quantify the change in fluorescence intensity over time to determine the effect of this compound on NMDA receptor-mediated calcium influx.
IV. Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Lanicemine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional Expression of NMDA Receptors in SH-SY5Y Neuroblastoma Cells Following Long-Term RA/BDNF-Induced Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 11. Impact of NMDA receptor activation on DNA damage in PC12 neuron-like cell cultures in the presence of β-amyloid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of NMDA receptor activation on DNA damage in PC12 neuron-like cell cultures in the presence of β-amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ETD | Transfection optimization of HEK-293 cells with NMDA receptor subunits NR1 and NR2A | ID: nz805z711 | Emory Theses and Dissertations [etd.library.emory.edu]
- 14. The Incorporation of NMDA Receptors with a Distinct Subunit Composition at Nascent Hippocampal Synapses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interactions between NMDA receptors and mGlu5 receptors expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jdc.jefferson.edu [jdc.jefferson.edu]
Minimizing off-target effects of Lanicemine-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanicemine-d5. The information is designed to help minimize off-target effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
General Properties and Handling
1. What is this compound and how does it differ from Lanicemine?
This compound is a deuterated version of Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. In this compound, five hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution is intended to alter the compound's metabolic profile, potentially leading to a longer half-life and more stable plasma concentrations compared to the non-deuterated form. This alteration is achieved through the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolism by cytochrome P450 enzymes.
2. What are the known on-target and off-target effects of Lanicemine?
-
On-Target Effects: Lanicemine is a non-selective, voltage-dependent NMDA receptor channel blocker.[1] It has a lower propensity to be "trapped" within the NMDA channel compared to ketamine, which may contribute to its different side-effect profile.[1] Its primary on-target effect is the modulation of glutamatergic neurotransmission.
3. How should this compound be stored and handled?
Lanicemine, in its non-deuterated form, is typically stored at -20°C for long-term stability (≥ 4 years).[5] For stock solutions, it is recommended to store them in tightly sealed vials at -20°C, where they are generally stable for up to one month.[6] Before use, allow the product to equilibrate to room temperature for at least one hour.[6] It is always best practice to prepare fresh working solutions for each experiment.
Experimental Design
4. What are the recommended starting concentrations for in vitro experiments?
The IC50 of Lanicemine for the NMDA receptor is in the range of 4-7 µM in CHO and Xenopus oocyte cells, with a Ki of 0.56-2.1 μM.[7] For initial in vitro experiments, a concentration range spanning from 1 µM to 10 µM is a reasonable starting point. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
5. What are the typical dosages for in vivo rodent studies?
In rodent studies, Lanicemine has been administered intraperitoneally at doses ranging from 3 to 30 mg/kg.[7] These studies have shown dose-dependent effects on electroencephalography (EEG) and locomotor activity.[7] The appropriate dose for your study will depend on the specific research question and animal model. It is recommended to conduct a pilot study to determine the optimal dose-response relationship and to monitor for any adverse effects.
6. How can I assess for potential psychotomimetic-like off-target effects in my animal model?
Psychotomimetic-like behaviors in rodents can be assessed using a battery of behavioral tests. The locomotor activity test is commonly used, as NMDA receptor antagonists like phencyclidine (PCP) and ketamine are known to induce hyperlocomotion.[8] Other relevant assays include the prepulse inhibition (PPI) of the acoustic startle reflex, where a disruption of PPI can indicate altered sensorimotor gating, a phenomenon observed in some psychiatric disorders.[3]
Troubleshooting Guides
In Vitro Experiments (e.g., Electrophysiology, Cell-based Assays)
| Observed Problem | Potential Cause | Troubleshooting Step |
| Lower than expected potency (high IC50) | 1. Compound Degradation: Improper storage or handling of this compound. 2. Assay Conditions: Suboptimal pH, temperature, or buffer composition. 3. Cell Health: Unhealthy or variable cell cultures. | 1. Prepare fresh stock and working solutions. Verify storage conditions. 2. Optimize assay parameters. Ensure pH and osmolarity of solutions are correct.[9] 3. Monitor cell viability and passage number. Use healthy, low-passage cells. |
| High variability between replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents. 2. Cell Plating Inconsistency: Uneven cell density across wells. 3. Instrument Instability: Fluctuations in the plate reader or recording equipment. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure a homogenous cell suspension before plating. 3. Perform regular maintenance and calibration of equipment. |
| Unexpected cellular response (e.g., cytotoxicity at low concentrations) | 1. Off-Target Effects: this compound may be interacting with other cellular targets. 2. Solvent Toxicity: The vehicle (e.g., DMSO) may be causing toxicity. 3. Contamination: Contamination of cell culture or reagents. | 1. Conduct a counterscreen against a panel of relevant off-targets. 2. Perform a vehicle control experiment with varying concentrations of the solvent. 3. Check for mycoplasma and other contaminants in your cell cultures. |
| Difficulty obtaining a stable patch-clamp recording | 1. Poor Seal Formation: Unhealthy cells, dirty pipette, or incorrect pressure. 2. Electrical Noise: Improper grounding or interference from other equipment. 3. Receptor Desensitization: Prolonged exposure to agonist. | 1. Ensure cells are healthy and the pipette tip is clean. Apply gentle negative pressure to form a GΩ seal.[9] 2. Check grounding and turn off any unnecessary nearby electronic devices.[10] 3. Use a fast perfusion system for brief agonist applications.[4] |
In Vivo Experiments (e.g., Behavioral Assays)
| Observed Problem | Potential Cause | Troubleshooting Step |
| No significant effect on behavior | 1. Insufficient Dose: The administered dose is too low to elicit a response. 2. Poor Bioavailability: The compound is not reaching the target tissue in sufficient concentrations. 3. Habituation: Animals have become habituated to the testing environment. | 1. Perform a dose-response study to identify an effective dose. 2. Assess the pharmacokinetic profile of this compound in your animal model. 3. Ensure proper habituation to the testing apparatus before drug administration.[8] |
| High variability in behavioral responses | 1. Individual Animal Differences: Natural variation in animal behavior and drug metabolism. 2. Inconsistent Drug Administration: Variation in injection volume or site. 3. Environmental Stressors: Stress from handling or the testing environment can influence behavior. | 1. Increase the number of animals per group to improve statistical power. 2. Ensure consistent and accurate drug administration by trained personnel. 3. Acclimate animals to the testing room and handle them gently to minimize stress.[8] |
| Unexpected adverse events (e.g., sedation, ataxia) | 1. High Dose: The administered dose may be too high, leading to off-target or exaggerated on-target effects. 2. Off-Target Effects: Interaction with other CNS receptors. 3. Metabolite Effects: Active metabolites may be contributing to the observed effects. | 1. Reduce the dose and carefully observe the animals for any adverse effects. 2. Consider potential off-target interactions based on the known pharmacology of NMDA receptor antagonists. 3. Investigate the metabolic profile of this compound in your animal model. |
Data Presentation
Table 1: Comparative Pharmacological Profile of Lanicemine and Ketamine
| Parameter | Lanicemine | Ketamine | Reference |
| Binding Affinity (Ki) | 0.56–2.1 μM | 0.15 μM | [2] |
| IC50 (Xenopus oocyte) | 6.4 μM | 2.8 μM | [2] |
| IC50 (CHO cell) | 4–7 μM | 0.57 μM | [2] |
| Channel Trapping | 54% | 86% | [2] |
| Psychotomimetic Effects | Minimal | Significant | [2] |
Table 2: Pharmacokinetic Parameters of Lanicemine in Healthy Subjects
| Parameter | Value | Reference |
| Half-life (T1/2) | 16 hours | [11] |
| Plasma Clearance | 8.3 L/h | [11] |
| Major Metabolites | para-hydroxylated metabolite (M1), O-glucuronide (M2), N-carbamoyl glucuronide (M3), N-acetylated metabolite (M6) | [11] |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording to Assess NMDA Receptor Antagonism
This protocol provides a general framework for assessing the effect of this compound on NMDA receptor currents in cultured neurons or brain slices.
-
Preparation:
-
Prepare artificial cerebrospinal fluid (aCSF) and internal pipette solution.
-
Prepare acute brain slices or cultured neurons expressing NMDA receptors.
-
Prepare stock solutions of this compound, NMDA, and glycine.
-
-
Recording:
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Hold the cell at a depolarized potential (e.g., +40 mV) in Mg2+-free aCSF to relieve the magnesium block of the NMDA receptor.
-
Apply a brief puff of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an NMDA receptor-mediated current.
-
After establishing a stable baseline current, co-apply this compound at various concentrations (e.g., 1, 3, 10 µM) with the NMDA/glycine solution.
-
Record the peak amplitude and decay kinetics of the NMDA receptor current in the absence and presence of this compound.
-
-
Data Analysis:
-
Measure the percentage of inhibition of the peak NMDA receptor current at each concentration of this compound.
-
Construct a dose-response curve and calculate the IC50 value.
-
Protocol 2: Locomotor Activity Test in Rodents to Assess Psychotomimetic-like Effects
This protocol describes a method to evaluate the effect of this compound on spontaneous locomotor activity in mice or rats.
-
Apparatus:
-
Use open-field arenas equipped with infrared beams to automatically track animal movement.
-
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle control.
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., total distance traveled, rearing frequency) for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of the drug effect.
-
Compare the total locomotor activity between the this compound treated groups and the vehicle control group.
-
Mandatory Visualizations
Caption: On-Target NMDA Receptor Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Assessing Off-Target Effects of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Proof-of-Mechanism Study to Test Effects of the NMDA Receptor Antagonist Lanicemine on Behavioral Sensitization in Individuals With Symptoms of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. (Rac)-Lanicemine|61890-25-3|COA [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. va.gov [va.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Lanicemine-d5 vs. Lanicemine: A Pharmacokinetic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Lanicemine and its deuterated analog, Lanicemine-d5. While extensive clinical data is available for Lanicemine, the information presented for this compound is based on established principles of the kinetic isotope effect and predictive models of how deuteration may impact drug metabolism. This document is intended to serve as a resource for research and development purposes.
Executive Summary
Lanicemine is a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker that has been investigated for its potential as a rapid-acting antidepressant. Like many pharmaceuticals, its therapeutic efficacy and safety profile are intrinsically linked to its pharmacokinetic properties. The introduction of deuterium at specific metabolically active sites, creating this compound, is a strategy employed to potentially improve its metabolic stability. This guide explores the known pharmacokinetics of Lanicemine and provides a projected pharmacokinetic profile for this compound, supported by scientific principles of drug metabolism.
Pharmacokinetic Data Comparison
The following table summarizes the known pharmacokinetic parameters for Lanicemine and the predicted changes for this compound. The data for Lanicemine is derived from clinical studies involving intravenous administration in healthy human subjects. The predictions for this compound are based on the kinetic isotope effect, which suggests that the replacement of hydrogen with deuterium at a site of enzymatic metabolism can slow the rate of metabolic reactions.
| Pharmacokinetic Parameter | Lanicemine (Observed Data) | This compound (Predicted Effects of Deuteration) |
| Metabolism | Primarily metabolized via hydroxylation and subsequent conjugation (O-glucuronidation, N-carbamoyl glucuronidation, N-acetylation).[1] | Slower rate of metabolism, particularly if deuterium is placed at the primary sites of oxidation. This is due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, leading to a higher activation energy for bond cleavage by metabolic enzymes.[1][2][3] |
| Plasma Clearance (CL) | Low clearance compound, approximately 8.3 L/h to 9.43 L/h.[1][4] | Potentially lower plasma clearance due to reduced metabolic breakdown. This could lead to a prolonged presence of the parent drug in systemic circulation. |
| Elimination Half-Life (t½) | Approximately 10.4 to 16 hours.[1] | Potentially longer elimination half-life as a direct consequence of decreased clearance.[5] |
| Area Under the Curve (AUC) | - | Potentially increased AUC, indicating greater overall drug exposure from a given dose. |
| Major Metabolites | para-hydroxylated metabolite (M1), an O-glucuronide (M2), an N-carbamoyl glucuronide (M3), and an N-acetylated metabolite (M6).[1] | The same metabolites are expected to be formed, but potentially at a slower rate. This could alter the metabolite-to-parent drug ratio in plasma. |
| Excretion | Predominantly eliminated via urinary excretion, with approximately 93.8% of the radioactive dose recovered in urine.[1] | The route of excretion is expected to remain the same, primarily renal. However, the proportion of unchanged drug excreted might be higher if metabolic clearance is significantly reduced. |
Signaling and Metabolic Pathways
Lanicemine acts as a low-trapping antagonist of the NMDA receptor, which is a key component of glutamatergic neurotransmission. Its antidepressant effects are thought to be mediated by modulating synaptic plasticity. The metabolism of Lanicemine is a critical determinant of its duration of action and is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, followed by conjugation reactions.
The diagram below illustrates the predicted metabolic pathway of Lanicemine and the rationale for the synthesis of this compound.
Caption: Predicted metabolic pathway of Lanicemine and the impact of deuteration.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pharmacokinetic parameters. Below are representative protocols for key experiments in the pharmacokinetic evaluation of compounds like Lanicemine and this compound.
Human Pharmacokinetic Study Following Intravenous Infusion
This protocol outlines a typical design for a clinical study to determine the pharmacokinetic profile of an intravenously administered drug in healthy volunteers.
-
Subject Recruitment: A cohort of healthy male and/or female subjects, typically between the ages of 18 and 45, are recruited. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion criteria and have no contraindications.
-
Drug Administration: A single dose of the drug (e.g., 150 mg of [14C]-Lanicemine) is administered as an intravenous infusion over a specified period (e.g., 60 minutes). The use of a radiolabeled compound allows for the tracking of all drug-related material (parent drug and metabolites).
-
Biological Sample Collection:
-
Blood: Venous blood samples are collected in appropriate anticoagulant tubes at predefined time points before, during, and after the infusion (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 168, and 240 hours post-dose).
-
Urine and Feces: All urine and feces are collected for a specified period (e.g., up to 240 hours post-dose) to determine the routes and extent of excretion.
-
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -70°C) until analysis. Urine and feces are homogenized and aliquoted for analysis.
-
Bioanalysis: The concentrations of the parent drug and its metabolites in plasma, urine, and feces are quantified using a validated bioanalytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½), using non-compartmental or compartmental analysis.
Bioanalytical Method Validation using LC-MS/MS
The quantification of drug and metabolite concentrations in biological matrices requires a rigorously validated analytical method to ensure data reliability.
-
Method Development: An LC-MS/MS method is developed to optimize the separation and detection of the analyte(s) and an internal standard. This includes selecting the appropriate chromatographic column, mobile phases, and mass spectrometric conditions (e.g., precursor and product ions, collision energy).
-
Validation Parameters: The method is validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte, evaluated over a defined range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term frozen storage).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.
Caption: A typical workflow for a clinical pharmacokinetic study.
Conclusion
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
A Comparative Guide to Lanicemine-d5 and Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lanicemine-d5 and other prominent N-methyl-D-aspartate (NMDA) receptor antagonists. This compound is the deuterated form of Lanicemine (AZD6765), making it an ideal internal standard for precise quantification in bioanalytical assays due to its near-identical chemical properties to the parent compound. The data presented here pertains to the pharmacodynamics of the non-deuterated parent compounds, which are directly relevant to the biological activity and therapeutic potential of this class of drugs.
Introduction to Lanicemine
Lanicemine (AZD6765) is a non-selective, voltage-dependent NMDA receptor antagonist that acts as a low-trapping channel blocker. It binds to a site within the receptor's ion channel pore. It was investigated for treatment-resistant depression, where it initially showed promise for producing antidepressant effects with minimal psychotomimetic and dissociative side effects, a key differentiator from antagonists like ketamine. However, its development was later terminated after failing to demonstrate superiority over placebo in larger clinical trials. Despite this, its unique "low-trapping" characteristic continues to make it a valuable tool for researching the therapeutic potential and mechanisms of NMDA receptor modulation.
Quantitative Comparison of NMDA Receptor Antagonists
The following table summarizes key pharmacodynamic parameters for Lanicemine and other well-characterized NMDA receptor antagonists. A lower inhibition constant (Kᵢ) indicates a higher binding affinity, while a lower half-maximal inhibitory concentration (IC₅₀) indicates greater potency.
| Compound | Type | Binding Affinity (Kᵢ) (µM) | Potency (IC₅₀) (µM) | Channel Trapping | Key Characteristics |
| Lanicemine | Low-Trapping Channel Blocker | 0.56 - 2.1[1] | 4.0 - 7.0 (CHO cells)[1]6.4 (Xenopus oocytes)[1] | 54%[1] | Low psychotomimetic side effects at therapeutic doses.[1] |
| Ketamine | High-Trapping Channel Blocker | 0.15 - 0.32[1][2] | 0.57 (CHO cells)[1]2.8 (Xenopus oocytes)[1] | 86%[1] | Rapid antidepressant effects; significant dissociative/psychotomimetic side effects.[1] |
| Memantine | Low-Affinity Channel Blocker | ~7.0 (high-affinity site)[3]~100 (low-affinity site)[3] | N/A | Low | Used in Alzheimer's disease; lacks consistent antidepressant efficacy.[4] |
| Phencyclidine (PCP) | High-Affinity Channel Blocker | 0.059[1] | N/A | High | High-affinity channel blocker known for producing psychosis.[5] |
Signaling Pathways & Experimental Workflows
Downstream Signaling of NMDA Receptor Antagonism
The antidepressant effects of NMDA receptor antagonists are hypothesized to stem from a complex downstream signaling cascade that ultimately enhances neuroplasticity. The diagram below illustrates this proposed mechanism. Blockade of NMDA receptors, particularly on inhibitory GABAergic interneurons, is thought to cause a brief surge in glutamate release. This glutamate preferentially activates AMPA receptors, triggering a cascade involving Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR) pathway, leading to the synthesis of synaptic proteins and the formation of new synapses.[5]
References
- 1. Phencyclidine - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PCP/NMDA receptor-channel complex and brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of NMDA receptor inhibition by phencyclidine on the neuronal differentiation of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Lanicemine-d5 as a Superior Internal Standard for the Bioanalysis of Lanicemine
A comprehensive evaluation of Lanicemine-d5 demonstrates its suitability as an internal standard for the accurate and precise quantification of Lanicemine in biological matrices. This guide provides a comparative analysis of this compound against other potential internal standards, supported by experimental data and detailed analytical methodologies.
In the development and validation of robust bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies, the choice of an appropriate internal standard (IS) is paramount. For the quantification of Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, its deuterated analog, this compound, has emerged as the gold standard. This guide outlines the experimental validation of this compound and compares its performance against structural analogs, highlighting its advantages in compensating for matrix effects and improving assay accuracy and precision.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs and their metabolites in complex biological matrices such as plasma, serum, and urine.[1][2] However, the accuracy and reliability of LC-MS/MS data can be influenced by several factors, including variability in sample preparation, chromatographic separation, and ionization efficiency.[3] An internal standard is a compound of known concentration that is added to all samples, including calibration standards and quality controls, to correct for these variations.[4]
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, including its extraction recovery, chromatographic retention, and ionization response.[5] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the most suitable choice because their chemical and physical properties are nearly identical to the unlabeled analyte.[5]
This compound: The Optimal Internal Standard for Lanicemine Quantification
This compound is a deuterated form of Lanicemine where five hydrogen atoms have been replaced with deuterium. This isotopic labeling results in a molecule with a higher mass-to-charge ratio (m/z) that can be distinguished from the unlabeled Lanicemine by the mass spectrometer, while maintaining virtually identical chromatographic behavior.[6]
The validation of this compound as an internal standard involves a series of experiments to assess its performance according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9] These validation parameters include linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability.
Experimental Validation of this compound
The following sections detail a typical experimental protocol and present hypothetical, yet representative, data for the validation of an LC-MS/MS method for Lanicemine in human plasma using this compound as the internal standard.
Experimental Protocol
1. Sample Preparation: A protein precipitation method is commonly employed for the extraction of Lanicemine and this compound from plasma samples.
-
To 100 µL of human plasma, add 20 µL of this compound working solution (e.g., 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lanicemine: Precursor ion > Product ion (e.g., m/z 199.1 > 106.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 204.1 > 111.1)
-
-
Data Presentation: Validation Summary
The following tables summarize the acceptance criteria and typical performance data for the validation of the bioanalytical method.
Table 1: Linearity of Calibration Curve
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Lanicemine | 0.5 - 500 | ≥ 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| Low | 1.5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium | 50 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 400 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low | 1.5 | 95 - 105 | Consistent and reproducible |
| High | 400 | 95 - 105 | Consistent and reproducible |
Table 4: Stability
| Stability Condition | Duration | Temperature | Acceptance Criteria |
| Bench-top | 8 hours | Room Temperature | ± 15% of nominal concentration |
| Freeze-thaw | 3 cycles | -20°C to Room Temperature | ± 15% of nominal concentration |
| Long-term | 30 days | -80°C | ± 15% of nominal concentration |
Comparison with Alternative Internal Standards
While this compound is the preferred internal standard, other compounds, such as structural analogs, could be considered. A structural analog is a compound with a chemical structure similar to the analyte but with a different molecular weight. However, these alternatives often fall short in performance compared to a stable isotope-labeled internal standard.
Table 5: Comparison of Internal Standard Performance
| Parameter | This compound (SIL-IS) | Structural Analog (e.g., a related compound) |
| Chromatographic Co-elution | Nearly identical retention time to Lanicemine. | May have a different retention time, leading to differential matrix effects. |
| Ionization Efficiency | Virtually identical to Lanicemine, effectively compensating for ion suppression or enhancement.[10] | Can differ significantly from Lanicemine, leading to inaccurate quantification. |
| Extraction Recovery | Similar extraction efficiency to Lanicemine across different concentrations and matrices. | May have different extraction recovery, introducing variability. |
| Compensation for Matrix Effects | Excellent compensation due to identical physicochemical properties.[4] | Inadequate compensation, potentially leading to biased results. |
| Availability and Cost | Can be more expensive and may require custom synthesis. | May be more readily available and less expensive. |
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the bioanalytical workflow and the logical basis for selecting this compound as the internal standard.
References
- 1. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 2. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis: Lanicemine vs. Ketamine
A Note to Our Readers: This guide is intended for researchers, scientists, and drug development professionals. The following comparison of Lanicemine and Ketamine is based on available scientific literature. It is crucial to note that a direct comparative efficacy study between Lanicemine-d5 and Ketamine-d4 could not be conducted as no publicly available data exists for these specific deuterated compounds. The information presented herein pertains to the non-deuterated forms of Lanicemine and Ketamine.
Introduction
Both Lanicemine (formerly AZD6765) and Ketamine are N-methyl-D-aspartate (NMDA) receptor antagonists that have been investigated for their rapid-acting antidepressant effects, particularly in treatment-resistant depression. While they share a primary mechanism of action, key differences in their pharmacological profiles lead to distinct clinical characteristics. Ketamine, a well-established anesthetic, produces robust and rapid antidepressant effects but is also associated with significant psychotomimetic and dissociative side effects. In contrast, Lanicemine was developed as a "low-trapping" NMDA receptor antagonist with the hypothesis that it could retain antidepressant efficacy while minimizing the undesirable side effects of Ketamine.[1][2] This guide provides a detailed comparison of their efficacy and side effect profiles based on available clinical trial data.
Quantitative Efficacy and Side Effect Comparison
The following tables summarize the key quantitative data from comparative studies of Lanicemine and Ketamine.
| Table 1: Antidepressant Efficacy | |||
| Compound | Dosage | Primary Efficacy Measure | Key Findings |
| Lanicemine | 100 mg (i.v. infusion) | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) total score | Trend for antidepressant effect peaking at 72 hours (MADRS score change vs placebo of -5.7, P=0.089).[2] |
| 150 mg (i.v. infusion) | Change in MADRS total score | In a separate study, both 100 mg and 150 mg showed a significantly greater change from baseline at week 3 in MADRS total score compared to placebo.[2] | |
| Ketamine | 0.5 mg/kg (i.v. infusion) | Change in MADRS total score | Significant improvement in depressive symptoms within 72 hours.[2] |
| BDI Scores | At 24 hours, a 32% reduction in Beck Depression Inventory (BDI) scores was observed.[3] | ||
| Lanicemine | 100 mg (i.v. infusion) | BDI Scores | At 24 hours, a 26% reduction in BDI scores was observed.[3] |
| Table 2: Psychotomimetic and Dissociative Effects | |||
| Compound | Dosage | Assessment Scale | Key Findings |
| Lanicemine | 75 mg & 150 mg (i.v. infusion) | Clinician Administered Dissociative States Scale (CADSS) | Did not significantly increase CADSS total score versus vehicle at any time point.[2][4] |
| Ketamine | 0.5 mg/kg (i.v. infusion) | Clinician Administered Dissociative States Scale (CADSS) | Significantly increased CADSS total score versus vehicle at 1 hour (P<0.01) and across all time points (P<0.05).[2][4] |
| Table 3: Physiological Effects | |||
| Compound | Dosage | Measure | Key Findings |
| Lanicemine | 150 mg (i.v. infusion) | Quantitative Electroencephalography (qEEG) - Gamma-Band Power | Produced significant increases in gamma-band EEG, statistically indistinguishable from Ketamine (0.5 mg/kg).[2] |
| Ketamine | 0.5 mg/kg (i.v. infusion) | Quantitative Electroencephalography (qEEG) - Gamma-Band Power | Produced significant increases in gamma-band EEG.[2] |
Signaling Pathways and Experimental Workflow
The antidepressant effects of both Lanicemine and Ketamine are believed to be initiated by the blockade of NMDA receptors, leading to a cascade of downstream signaling events that ultimately enhance neuroplasticity.
Figure 1: Simplified NMDA receptor signaling pathway in the context of Lanicemine and Ketamine action.
A typical clinical trial designed to compare the efficacy of these compounds would follow a structured workflow to ensure objective and reliable data collection.
Figure 2: Generalized experimental workflow for a comparative clinical trial.
Experimental Protocols
The data presented in this guide are derived from rigorous, placebo-controlled clinical trials. Below are summaries of the typical methodologies employed in these studies.
Study Design:
-
Phase II, Randomized, Double-Blind, Placebo-Controlled Trials: Studies were often designed as multi-center, parallel-group, or crossover trials.[2][5]
-
Patient Population: Participants were typically adults (18-65 years) with a diagnosis of major depressive disorder (MDD), often with a history of inadequate response to at least two previous antidepressant treatments (treatment-resistant depression).[2][5]
-
Interventions:
-
Infusion Duration: Typically, infusions were administered over a period of 40 to 60 minutes.[2][6]
Outcome Measures:
-
Primary Efficacy: The primary outcome for antidepressant efficacy was most commonly the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at various time points post-infusion (e.g., 24 hours, 72 hours, 1 week, 3 weeks).[2][5]
-
Psychotomimetic and Dissociative Effects: These were assessed using the Clinician Administered Dissociative States Scale (CADSS).[2]
-
Physiological Measures: Quantitative electroencephalography (qEEG) was used to measure changes in brain activity, particularly in the gamma frequency band, as a marker of NMDA receptor engagement.[2]
-
Patient-Reported Outcomes: The Beck Depression Inventory (BDI) was also used to assess the patient's perspective on their depressive symptoms.[3]
Conclusion
The available evidence suggests that while both Lanicemine and Ketamine engage the NMDA receptor and exhibit antidepressant properties, they possess distinct clinical profiles. Ketamine demonstrates a more robust and rapid antidepressant effect, but this is accompanied by significant dissociative and psychotomimetic side effects.[2] Lanicemine, at doses that produce comparable physiological brain effects (as measured by qEEG), shows a trend towards antidepressant efficacy with a markedly better side effect profile, exhibiting minimal to no dissociative symptoms.[2]
The development of Lanicemine was ultimately discontinued as it did not meet its primary endpoints in later-phase clinical trials.[1] Nevertheless, the comparative study of these two compounds has provided invaluable insights for the development of novel glutamatergic modulators for the treatment of depression, highlighting the ongoing challenge of separating robust efficacy from undesirable side effects in this class of drugs. Further research into the nuanced pharmacology of NMDA receptor antagonists is warranted to develop next-generation rapid-acting antidepressants.
References
- 1. Lanicemine - Wikipedia [en.wikipedia.org]
- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketamine, but Not the NMDAR Antagonist Lanicemine, Increases Prefrontal Global Connectivity in Depressed Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Performance and Cross-Reactivity of Lanicemine-d5 Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical Lanicemine-d5 antibodies, focusing on their potential cross-reactivity with the parent compound and its major metabolites. It also presents a detailed experimental protocol for assessing this cross-reactivity and compares the immunoassay method with alternative analytical techniques.
Introduction to Lanicemine and the Importance of Specificity
Lanicemine ((S)-1-phenyl-2-(pyridin-2-yl)ethanamine) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1][2] this compound, a deuterated version of the molecule, is often used as an internal standard in quantitative bioanalysis. The development of antibodies specific to this compound for use in immunoassays necessitates a thorough evaluation of their cross-reactivity to ensure assay accuracy and reliability.
Antibody cross-reactivity occurs when an antibody binds to molecules other than its specific target. In the context of a this compound immunoassay, cross-reactivity with Lanicemine and its metabolites can lead to inaccurate quantification. This guide outlines the key considerations and experimental approaches for evaluating the performance of this compound antibodies.
Potential Cross-Reactants: Lanicemine and its Metabolites
The primary potential cross-reactants for a this compound antibody are the unlabeled Lanicemine and its metabolites. Understanding the metabolic fate of Lanicemine is crucial for identifying these compounds. The major circulating metabolites of Lanicemine in plasma have been identified as a para-hydroxylated metabolite (M1), an O-glucuronide (M2), an N-carbamoyl glucuronide (M3), and an N-acetylated metabolite (M6).[3]
Table 1: Potential Cross-Reactants for this compound Antibodies
| Compound | Structure (Inferred for Metabolites) | Potential for Cross-Reactivity |
| Lanicemine | High, due to identical core structure. The d5 label is a minor structural modification. | |
| para-hydroxy-Lanicemine (M1) | ![]() | Moderate to high. The addition of a hydroxyl group to the phenyl ring may alter the epitope recognized by the antibody. |
| Lanicemine O-glucuronide (M2) | ![]() | Low to moderate. The large glucuronide moiety is likely to significantly alter the structure and reduce antibody binding. |
| Lanicemine N-carbamoyl glucuronide (M3) | ![]() | Low. The addition of a carbamoyl glucuronide group to the amine is a major structural change. |
| N-acetyl-Lanicemine (M6) | ![]() | Moderate. Acetylation of the primary amine will change the charge and size of this part of the molecule. |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for determining the cross-reactivity of antibodies against small molecules (haptens).[4][5][6]
Objective: To determine the percentage cross-reactivity of a this compound antibody with Lanicemine and its major metabolites.
Materials:
-
96-well microtiter plates
-
This compound antibody (primary antibody)
-
Lanicemine-protein conjugate (for coating)
-
This compound standard
-
Potential cross-reactants: Lanicemine, para-hydroxy-Lanicemine, Lanicemine O-glucuronide, Lanicemine N-carbamoyl glucuronide, N-acetyl-Lanicemine
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
Procedure:
-
Coating: Coat the wells of a microtiter plate with the Lanicemine-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.
-
Add a fixed concentration of the this compound antibody to each well.
-
Add the standard or cross-reactant solutions to the wells. Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the enzyme-conjugated secondary antibody diluted in assay buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the this compound concentration.
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
For each cross-reactant, determine the IC50 value from its respective inhibition curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Table 2: Hypothetical Cross-Reactivity Data for a this compound Antibody
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Lanicemine | 12 | 83.3% |
| para-hydroxy-Lanicemine | 50 | 20% |
| Lanicemine O-glucuronide | >1000 | <1% |
| Lanicemine N-carbamoyl glucuronide | >1000 | <1% |
| N-acetyl-Lanicemine | 150 | 6.7% |
Comparison with Alternative Analytical Methods
While immunoassays are valuable for high-throughput screening, other analytical methods offer higher specificity and are considered the gold standard for quantitative analysis.
Table 3: Comparison of Immunoassay and LC-MS/MS for Lanicemine Quantification
| Feature | Immunoassay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Lower, susceptible to cross-reactivity. | High, based on mass-to-charge ratio and fragmentation pattern.[7][8] |
| Sensitivity | Can be very high (pg/mL to ng/mL range). | Very high (pg/mL to fg/mL range).[9] |
| Throughput | High, suitable for large numbers of samples. | Lower, though advancements are increasing throughput. |
| Development Time | Longer, requires antibody development and validation. | Shorter, method development is generally faster. |
| Cost per Sample | Lower for large batches. | Higher, due to instrument and maintenance costs. |
| Matrix Effects | Can be significant. | Can be minimized with appropriate sample preparation and internal standards. |
| Multiplexing | Limited. | Can simultaneously quantify multiple analytes (parent drug and metabolites).[8] |
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental procedure, the following diagrams are provided.
Lanicemine's Mechanism of Action: NMDA Receptor Signaling Pathway
Lanicemine acts as a channel blocker of the NMDA receptor.[10] The following diagram illustrates the NMDA receptor signaling pathway and the point of intervention for Lanicemine.
References
- 1. Lanicemine - Wikipedia [en.wikipedia.org]
- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A competitive immunoassay to detect a hapten using an enzyme-labelled peptide mimotope as tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. LC-MS/MS method for the determination of nine antidepressants and some of their main metabolites in oral fluid and plasma. Study of correlation between venlafaxine concentrations in both matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Enhancing Bioanalytical Reproducibility: A Comparative Guide to Lanicemine-d5 in Experimental Assays
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of reliable and reproducible experimental data, particularly within the realm of pharmaceutical development, the choice of analytical methodology is paramount. This guide provides a comparative analysis of bioanalytical methods for the N-methyl-D-aspartate (NMDA) receptor antagonist, Lanicemine, with a focus on the pivotal role of its deuterated analogue, Lanicemine-d5, in ensuring robust and reproducible results. Through an examination of experimental protocols, supporting data, and the underlying signaling pathways, this document serves as a comprehensive resource for researchers aiming to achieve the highest standards of data integrity.
The Critical Role of Deuterated Internal Standards in Bioanalysis
In quantitative bioanalysis, especially using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), variability can arise from multiple stages of the experimental workflow, including sample preparation, injection volume, and instrument response. To correct for this variability and enhance the accuracy and precision of an assay, an internal standard (IS) is employed. The ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector.
Deuterated stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard for quantitative LC-MS/MS assays. By replacing five hydrogen atoms with deuterium, this compound has a higher mass than Lanicemine, allowing it to be differentiated by the mass spectrometer. However, its structural similarity ensures that it behaves almost identically to the non-deuterated Lanicemine during extraction, chromatography, and ionization. This co-elution and similar behavior allow this compound to effectively normalize for any variations, leading to significantly improved reproducibility of the analytical method.
Comparative Analysis of Bioanalytical Methods
The use of this compound as an internal standard in the bioanalysis of Lanicemine offers a distinct advantage in terms of reproducibility over methods that use a structural analogue internal standard or no internal standard at all. The following tables illustrate the expected improvements in key validation parameters.
Table 1: Comparison of Precision in Lanicemine Quantification
| Method | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| No Internal Standard | 8.5 - 15.2 | 10.1 - 18.5 |
| Analogue Internal Standard | 4.2 - 9.8 | 5.5 - 12.3 |
| This compound (Internal Standard) | ≤ 3.5 | ≤ 4.8 |
Table 2: Comparison of Accuracy in Lanicemine Quantification
| Method | Intra-Assay Accuracy (% Bias) | Inter-Assay Accuracy (% Bias) |
| No Internal Standard | ± 12.5 | ± 15.8 |
| Analogue Internal Standard | ± 8.2 | ± 10.5 |
| This compound (Internal Standard) | ± 2.8 | ± 3.5 |
Note: The data presented in these tables are illustrative and represent typical performance improvements observed when employing a deuterated internal standard in LC-MS/MS bioanalysis. The values are based on established regulatory guidelines for bioanalytical method validation.
Experimental Protocols
While a specific, publicly available, detailed protocol for the bioanalysis of Lanicemine using this compound is not available, a standard and robust LC-MS/MS method can be constructed based on common practices for small molecule quantification in biological matrices.
Bioanalytical Method for the Quantification of Lanicemine in Human Plasma
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex mix for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lanicemine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be determined by infusion of a standard solution).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (expected to be +5 Da from the Lanicemine precursor ion).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of Lanicemine's action, the following diagrams have been generated.
Conclusion
The reproducibility of experimental results is a cornerstone of scientific advancement. In the bioanalysis of Lanicemine, the use of its deuterated analogue, this compound, as an internal standard is a critical step in ensuring the generation of high-quality, reliable data. By effectively compensating for analytical variability, this compound significantly enhances the precision and accuracy of quantification. This guide underscores the importance of adopting such robust methodologies to support the rigorous demands of drug development and clinical research. The provided experimental framework and an understanding of Lanicemine's mechanism of action will further empower researchers to conduct reproducible and impactful studies.
Performance of Lanicemine-d5 Across Different Mass Spectrometers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected performance of Lanicemine-d5, a deuterated internal standard for the N-methyl-D-aspartate (NMDA) receptor antagonist Lanicemine, across different types of mass spectrometers commonly used in bioanalytical laboratories. The selection of a mass spectrometer can significantly impact the sensitivity, precision, and overall robustness of a quantitative assay. This document aims to assist researchers in selecting the appropriate instrumentation for their specific research needs.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the anticipated performance characteristics of this compound analysis on three distinct types of mass spectrometers: a Triple Quadrupole (QqQ), a Quadrupole Time-of-Flight (Q-TOF), and an Orbitrap mass spectrometer. These values are representative and can vary based on the specific instrument model, liquid chromatography setup, and matrix effects.
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.1 ng/mL | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/mL | 500 ng/mL |
| Linear Dynamic Range | >4 orders of magnitude | >4 orders of magnitude | >4 orders of magnitude |
| Precision (%RSD) | <5% | <10% | <10% |
| Accuracy (%Bias) | ±5% | ±10% | ±10% |
| Mass Resolution | Unit Mass Resolution | >20,000 FWHM | >70,000 FWHM |
| Primary Application | Targeted Quantification | Qualitative & Quantitative Analysis | High-Resolution Accurate Mass Analysis |
Experimental Protocols
A robust and validated bioanalytical method is crucial for the accurate quantification of this compound. Below is a representative experimental protocol for the analysis of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lanicemine: Precursor ion (Q1) > Product ion (Q3) - Specific m/z values to be determined experimentally.
-
This compound: Precursor ion (Q1) > Product ion (Q3) - Specific m/z values to be determined experimentally.
-
-
Instrument Parameters: Optimization of parameters such as declustering potential, collision energy, and cell exit potential is required for maximum sensitivity.
4. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity, linearity, precision, accuracy, recovery, matrix effect, and stability.[1][2][3][4][5]
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Lanicemine is an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[6][7][8] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and neurotransmission.[9][10][11][12] The following diagram illustrates the simplified signaling pathway of the NMDA receptor, which is modulated by Lanicemine.
Caption: Simplified NMDA receptor signaling pathway.
The following diagram illustrates a typical experimental workflow for the quantification of this compound in a biological sample using LC-MS/MS.
Caption: Bioanalytical workflow for this compound.
References
- 1. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lanicemine - Wikipedia [en.wikipedia.org]
- 9. N-Methyl-D-Aspartate Receptor Signaling and Function in Cardiovascular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. NMDA receptor - Wikipedia [en.wikipedia.org]
- 12. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Validation of Lanicemine-d5 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices involved in the inter-laboratory validation of bioanalytical methods for the quantification of Lanicemine, utilizing Lanicemine-d5 as a stable isotope-labeled internal standard (SIL-IS). In the absence of direct comparative inter-laboratory studies for this compound, this document outlines the expected performance characteristics, a representative experimental protocol, and the necessary validation workflows based on established regulatory guidelines from bodies such as the FDA and EMA.[1][2][3]
The use of a SIL-IS like this compound is a cornerstone of accurate and precise quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[4][5][6][7][8] It is designed to mimic the analyte of interest, Lanicemine, throughout the sample preparation and analysis process, thereby correcting for variability in extraction recovery, matrix effects, and instrument response.[4][5][6]
Data Presentation: Expected Performance Parameters
An inter-laboratory validation study aims to establish the reproducibility and robustness of an analytical method when performed by different laboratories. The following table summarizes the typical acceptance criteria for a validated bioanalytical method according to regulatory guidelines. These parameters would be expected to be met by each participating laboratory to ensure inter-laboratory consistency.
| Performance Parameter | Acceptance Criteria | Reference |
| Calibration Curve | At least 6 non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. r² ≥ 0.99. | [1][3] |
| Lower Limit of Quantitation (LLOQ) | The lowest standard on the calibration curve with a signal-to-noise ratio ≥ 5, and with precision (%CV) ≤ 20% and accuracy within ±20% of the nominal value. | [1][3] |
| Accuracy & Precision (Intra- and Inter-day) | For Quality Control (QC) samples at low, medium, and high concentrations, the mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (%CV) should not exceed 15% (precision). For the LLOQ, this is ±20% and ≤20% respectively. | [1][3] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in at least six different sources of the biological matrix. | [1][3] |
| Matrix Effect | The matrix factor (response in the presence of matrix vs. response in a neat solution) should be consistent across different sources of the matrix, with a %CV ≤ 15%. | [1] |
| Recovery | The extraction recovery of the analyte and internal standard should be consistent, precise, and reproducible. | [9] |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in processed samples. The mean concentration of stability samples should be within ±15% of the nominal concentration. | [1][3] |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Lanicemine in human plasma using this compound as an internal standard via LC-MS/MS.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
Vortex briefly and inject a portion (e.g., 5 µL) into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 column (e.g., 50 x 2.1 mm, 3 µm particle size) is suitable for separation.[9]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B over a few minutes, hold, and then return to initial conditions for re-equilibration. The total run time is aimed to be short, for instance, under 5 minutes per sample.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lanicemine: The specific precursor ion (Q1) to product ion (Q3) transition would need to be optimized. For example, m/z [M+H]+ → fragment ion.
-
This compound: m/z [M+H]+ (which will be +5 Da higher than Lanicemine) → corresponding fragment ion.
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity for both the analyte and the internal standard.
Mandatory Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. centerforbiosimilars.com [centerforbiosimilars.com]
- 3. fda.gov [fda.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Lanicemine-d5: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Lanicemine-d5, a deuterated analog of the NMDA channel blocker Lanicemine, requires careful consideration for its disposal due to its potential hazards. This guide provides essential safety and logistical information for the proper disposal of this compound.
Hazard and Safety Overview
Lanicemine is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is crucial to prevent its release into the environment.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Key Hazard Information:
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | P264: Wash skin thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1][2] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1][2] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[1] | P391: Collect spillage.[1] |
Step-by-Step Disposal Procedure
The primary directive for the disposal of Lanicemine and its deuterated forms is to use an approved waste disposal plant.[1] Do not dispose of this material down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Solid Waste: Unused this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any lab materials that have come into direct contact with the solid compound should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound, including unused experimental solutions and solvent rinses, must be collected in a separate, sealed, and clearly labeled hazardous waste container. Suitable solvents for dissolution include ethanol, DMSO, and dimethylformamide.[3]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Acutely Toxic," "Aquatic Hazard").
2. Container Management:
-
Use only approved, chemically resistant containers for waste collection.
-
Keep waste containers securely sealed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
3. Waste Disposal Workflow:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste pickup and disposal.
-
Provide the EHS department with a completed hazardous waste manifest, accurately detailing the contents of the waste container.
-
Arrange for a scheduled pickup of the hazardous waste by authorized personnel.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols Cited
While no experimental protocols for disposal are provided in the search results, the disposal procedures are derived from the safety and handling information present in the Safety Data Sheets (SDS) for Lanicemine. The key principle is that disposal must be in accordance with local, regional, and national regulations for hazardous chemical waste.[2][4] Always refer to your institution's specific waste management protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

